Nonadecanoyl chloride
Description
Properties
IUPAC Name |
nonadecanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASNZTUXPUAQLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401229 | |
| Record name | Nonadecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59410-47-8 | |
| Record name | Nonadecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Nonadecanoyl Chloride (CAS Number: 59410-47-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the known hazards, of Nonadecanoyl chloride (CAS 59410-47-8). The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe handling and informed use of this compound.
Chemical and Physical Properties
This compound, with the linear formula CH₃(CH₂)₁₇COCl, is a long-chain acyl chloride.[1] It is a compound of interest in various chemical syntheses due to the reactivity of the acyl chloride group. While there is some discrepancy in its reported physical state at room temperature, with some sources listing it as a solid and others as a liquid, it is crucial for users to verify the physical state of their specific sample upon receipt.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 59410-47-8 | [1][2][3][4] |
| Molecular Formula | C₁₉H₃₇ClO | [2][3][4] |
| Molecular Weight | 316.95 g/mol | [1][2][3] |
| Assay/Purity | ≥99.0% (GC) | [1] |
| Physical Form | Solid / Liquid (conflicting reports) | [1][2] |
| Beilstein/REAXYS Number | 1786242 | [1] |
Synthesis
A standard laboratory-scale synthesis of this compound from its corresponding carboxylic acid, nonadecanoic acid, can be performed using a variety of chlorinating agents. A general experimental protocol is outlined below.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from nonadecanoic acid.
Materials:
-
Nonadecanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or benzene)
-
Dry nitrogen or argon gas supply
-
Glassware (round-bottom flask, condenser with drying tube, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Preparation: All glassware should be thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or argon to exclude moisture.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve nonadecanoic acid in a minimal amount of anhydrous solvent. The flask is then fitted with a condenser topped with a drying tube containing a suitable desiccant (e.g., calcium chloride).
-
Addition of Chlorinating Agent: Slowly add a molar excess (typically 1.2 to 2 equivalents) of thionyl chloride or oxalyl chloride to the stirred solution of nonadecanoic acid. The addition is usually performed at room temperature, but cooling in an ice bath may be necessary for larger scale reactions to control the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 1 to 4 hours, or until the evolution of gas (HCl and SO₂ if using thionyl chloride, or HCl, CO, and CO₂ if using oxalyl chloride) ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure using a rotary evaporator. Care should be taken as the product is moisture-sensitive.
-
Purification (Optional): The crude this compound can be purified by vacuum distillation if necessary.
Hazards and Safety Information
This compound is classified as a corrosive and non-combustible hazardous material.[1] It should be handled with appropriate personal protective equipment in a well-ventilated area.
Table 2: Hazard and Safety Information for this compound
| Hazard Category | Classification and Precautionary Statements | Source(s) |
| Storage Class | 8B - Non-combustible corrosive hazardous materials | [1] |
| WGK (Water Hazard Class) | WGK 3 | [1] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Type N95 (US) Respirator | [1] |
General Hazards of Acyl Chlorides:
Acyl chlorides as a class of compounds are known to be:
-
Corrosive: They can cause severe skin burns and eye damage upon contact.
-
Moisture Sensitive: They react vigorously with water, including moisture in the air, to produce hydrochloric acid (HCl), which is also corrosive.
-
Lachrymatory: They can cause irritation and tearing of the eyes.
-
Toxic upon Inhalation: Inhalation of vapors can cause respiratory tract irritation.
Reactivity and Stability
This compound is a reactive compound due to the electrophilic nature of the carbonyl carbon and the good leaving group ability of the chloride ion. It will readily react with nucleophiles.
-
Reaction with Water: Reacts with water to form nonadecanoic acid and hydrochloric acid.
-
Reaction with Alcohols: Reacts with alcohols to form the corresponding esters and hydrochloric acid.
-
Reaction with Amines: Reacts with primary and secondary amines to form the corresponding amides and hydrogen chloride, which will then typically react with excess amine to form an ammonium (B1175870) salt.
It is stable under anhydrous conditions. Containers should be kept tightly sealed and stored in a dry, well-ventilated area to prevent degradation from moisture.
Biological Activity and Signaling Pathways
Currently, there is no readily available information in the public domain regarding the specific biological activity of this compound or its involvement in any signaling pathways. As a long-chain fatty acyl chloride, it has the potential to acylate proteins and other biomolecules, which could modulate their function. However, any such activity would need to be determined through dedicated research.
Conclusion
This compound is a valuable reagent for chemical synthesis. Its high reactivity necessitates careful handling under anhydrous conditions with appropriate personal protective equipment. While basic physicochemical data is available, further research is needed to fully characterize its physical properties and to explore any potential biological activity. Researchers and drug development professionals should consult a comprehensive Safety Data Sheet (SDS) for this specific compound before use and adhere to all recommended safety protocols.
References
Nonadecanoyl chloride solubility in organic solvents
An In-Depth Technical Guide to the Solubility of Nonadecanoyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of this compound, a long-chain acyl chloride utilized in various synthetic applications. Understanding its solubility is critical for optimizing reaction conditions, ensuring homogeneity, and maximizing yields in synthetic chemistry, particularly in the development of novel pharmaceuticals and complex organic molecules.
Introduction to this compound
This compound (C₁₉H₃₇ClO) is a reactive organic compound classified as an acyl chloride.[1][2] Its structure consists of a nineteen-carbon acyl chain attached to a chlorine atom, making it a valuable reagent for introducing the nonadecanoyl group into molecules through acylation reactions.[2][3] Like other acyl chlorides, it is highly susceptible to nucleophilic attack, especially by protic species, and its reactivity is heavily influenced by the choice of solvent.[3][4]
Solubility Profile of this compound
Key Principles:
-
"Like Dissolves Like" : this compound's long hydrocarbon tail makes it readily soluble in non-polar organic solvents.[2][3][5]
-
Reactivity with Protic Solvents : Acyl chlorides react vigorously with protic solvents such as water, alcohols, and primary or secondary amines.[2][4][6] This is not a dissolution process but a chemical reaction (hydrolysis, alcoholysis, or amidation) that consumes the this compound. Therefore, it is considered "reactive" or "insoluble" in these solvents for practical purposes.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility/Reactivity | Rationale |
| Aprotic Non-Polar | Hexane, Toluene, Benzene | Soluble | The non-polar nature of the solvent effectively solvates the long hydrocarbon chain of this compound.[2][5] |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds, including long-chain acyl chlorides.[3][7] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | These are common aprotic solvents for organic reactions and are capable of dissolving non-polar compounds.[2][3] |
| Protic Polar | Water, Methanol, Ethanol | Reacts | The acyl chloride group reacts rapidly with the hydroxyl group, leading to hydrolysis or alcoholysis to form the carboxylic acid or ester.[2][4] |
| Aprotic Polar | Acetone, Dimethylformamide (DMF) | Generally Soluble | While polar, these aprotic solvents can often dissolve long-chain acyl chlorides, though reactivity with trace water can be a concern.[7] |
Experimental Protocol: Determination of Solubility
This section outlines a general methodology for determining the qualitative and semi-quantitative solubility of a solid compound like this compound in a target organic solvent under anhydrous conditions.
Objective: To determine if a compound is soluble, partially soluble, or insoluble in a specific solvent at a given concentration and temperature.
Materials:
-
This compound
-
Anhydrous target organic solvent(s)
-
Small, dry test tubes or vials with caps
-
Spatula
-
Graduated pipette or burette
-
Vortex mixer or magnetic stirrer
-
Dry nitrogen or argon gas supply (optional, for highly sensitive applications)
Procedure:
-
Preparation : Ensure all glassware is thoroughly dried in an oven to remove any residual moisture, which could react with the this compound.
-
Aliquot Compound : Weigh approximately 10-20 mg of this compound and place it into a dry test tube.[8] For consistency, perform all tests with the same initial mass of solute.
-
Initial Solvent Addition : Add a small, measured volume (e.g., 0.5 mL) of the anhydrous organic solvent to the test tube.[9][10]
-
Mixing : Cap the test tube and shake it vigorously or vortex for 30-60 seconds.[11] Ensure thorough mixing to facilitate dissolution.
-
Observation : Let the mixture stand and observe.
-
Incremental Solvent Addition : If the compound is not fully soluble, add another measured volume of the solvent (e.g., 0.5 mL) and repeat the mixing and observation steps.[9] Continue this process up to a defined total volume (e.g., 3 mL) to establish a semi-quantitative measure of solubility (e.g., "soluble at >20 mg/mL").
-
Record Results : Carefully record the volume of solvent required to fully dissolve the compound, or note if it remained insoluble after the maximum volume was added. Perform tests at a controlled temperature, as solubility is temperature-dependent.[12]
Application Workflow: Amide Synthesis
The choice of solvent is critical when using this compound in synthesis. The solvent must dissolve the acyl chloride and the other reactants without reacting with the acyl chloride itself. A common application is the formation of amides via the Schotten-Baumann reaction.[7][13]
The following diagram illustrates a typical experimental workflow for the synthesis of an N-substituted nonadecanamide, highlighting the importance of selecting an appropriate aprotic solvent.
References
- 1. larodan.com [larodan.com]
- 2. Acid Chlorides: Structure, Nomenclature and Properties [allen.in]
- 3. fiveable.me [fiveable.me]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. AS/A-Level Chemistry - Acyl Chloride - A-level Chemistr... [tuttee.co]
- 6. savemyexams.com [savemyexams.com]
- 7. Amide Synthesis [fishersci.it]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. saltise.ca [saltise.ca]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Nonadecanoyl Chloride for Researchers and Drug Development Professionals
Anhydrous, reactive, and possessing a long nineteen-carbon chain, Nonadecanoyl chloride (C₁₉H₃₇ClO) stands as a key intermediate in the synthesis of complex lipids and a valuable tool in the development of sophisticated drug delivery systems. This technical guide provides a comprehensive overview of its physical and chemical characteristics, detailed experimental protocols, and insights into its applications for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Characteristics
This compound is the acyl chloride derivative of nonadecanoic acid. Its long aliphatic chain imparts significant hydrophobicity, making it an ideal building block for lipidic structures. While some physical properties are not extensively documented in readily available literature, key characteristics have been compiled from supplier data and analogous compounds.
General and Physical Properties
| Property | Value | Source/Comment |
| IUPAC Name | This compound | --- |
| Synonyms | Nonadecanoic acid chloride | --- |
| CAS Number | 59410-47-8 | [1][2][3] |
| Molecular Formula | C₁₉H₃₇ClO | [1][2][3] |
| Molecular Weight | 316.95 g/mol | [1][2][3] |
| Physical Form | Solid | Melts at or near room temperature.[1][4] |
| Melting Point | Information not available | Often cited as "melts at room temperature".[4] For the shorter C9 analogue, nonanoyl chloride, the melting point is -62 to -60 °C.[5] |
| Boiling Point | Information not available | Long-chain acyl chlorides typically require vacuum distillation. For the C9 analogue, nonanoyl chloride, the boiling point is 214-216 °C at atmospheric pressure and 108-110 °C at 22 mmHg.[5] |
| Density | Information not available | The density of the C9 analogue, nonanoyl chloride, is approximately 0.94 - 0.98 g/mL at 25 °C.[5] |
| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane (B109758), THF, diethyl ether). Insoluble and reactive with protic solvents (e.g., water, alcohols). | Inferred from the general solubility of long-chain acyl chlorides. |
| Purity | ≥99.0% (GC) | [1] |
Spectral Data
Detailed spectral data for this compound is not widely published. However, the expected characteristic signals based on its structure are as follows:
| Spectroscopy | Characteristic Peaks/Signals |
| ¹H NMR | The proton spectrum is dominated by the aliphatic chain. A triplet at approximately 2.8-2.9 ppm is expected for the α-methylene group (-CH₂-COCl). The terminal methyl group (-CH₃) would appear as a triplet around 0.8-0.9 ppm. The remaining methylene (B1212753) protons would form a large multiplet in the 1.2-1.7 ppm region. |
| ¹³C NMR | The carbonyl carbon (-COCl) is expected to have a chemical shift in the range of 170-175 ppm. The α-carbon should appear around 45-50 ppm. The long alkyl chain will show a series of peaks between 14 and 35 ppm. |
| FT-IR | A strong, sharp absorption band between 1785 and 1815 cm⁻¹ is characteristic of the C=O stretch in an acyl chloride. C-H stretching vibrations from the alkyl chain will be observed in the 2850-2960 cm⁻¹ region. |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak due to the chlorine isotopes (³⁵Cl and ³⁷Cl). Common fragmentation patterns for long-chain acyl chlorides include the loss of the chlorine atom to form an acylium ion ([M-Cl]⁺) and cleavage of the acyl group. |
Chemical Reactivity and Stability
As a typical acyl chloride, this compound is a highly reactive compound. The carbon atom of the carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack.
Key Reactions:
-
Hydrolysis: Reacts vigorously with water to form nonadecanoic acid and hydrochloric acid. This reaction is the reason for its fuming appearance in moist air.
-
Esterification: Reacts readily with alcohols to form esters. This reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.
-
Amidation: Reacts with primary and secondary amines to form amides. Similar to esterification, a base is typically used to neutralize the HCl produced.
-
Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.
Stability and Storage:
This compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is typically stored at room temperature.[3] Due to its corrosive nature, appropriate personal protective equipment should be worn when handling.
Experimental Protocols
The following are generalized protocols for the synthesis and common reactions of this compound. These should be adapted and optimized based on specific laboratory conditions and substrate requirements.
Synthesis of this compound from Nonadecanoic Acid
This procedure utilizes thionyl chloride (SOCl₂) as the chlorinating agent. Oxalyl chloride can also be used, often with a catalytic amount of DMF.
Materials:
-
Nonadecanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Round-bottom flask with a reflux condenser and gas outlet
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of nonadecanoic acid in anhydrous DCM, add an excess of thionyl chloride (typically 2-3 equivalents).
-
The reaction mixture is stirred and gently refluxed. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Experimental Workflow for Synthesis of this compound
Caption: Workflow for the synthesis of this compound from nonadecanoic acid.
General Protocol for N-Acylation of a Peptide
This protocol describes the acylation of the N-terminus of a solid-phase-supported peptide with this compound.
Materials:
-
Resin-bound peptide with a free N-terminus
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-bound resin in DMF.
-
Wash the resin with DCM.
-
Prepare a solution of this compound and DIPEA in anhydrous DMF.
-
Add the acylation solution to the resin and agitate the mixture.
-
The reaction progress can be monitored using a ninhydrin (B49086) test to detect the presence of free primary amines.
-
Once the reaction is complete, wash the resin thoroughly with DMF and DCM.
-
The N-acylated peptide can then be cleaved from the resin and purified.
Experimental Workflow for N-Acylation of a Peptide
Caption: Workflow for the N-acylation of a solid-phase-supported peptide.
Applications in Research and Drug Development
The long alkyl chain of this compound makes it a valuable reagent in the synthesis of various bioactive lipids and in the construction of drug delivery systems.
Synthesis of Bioactive Lipids
This compound can be used as a precursor in the synthesis of ceramides (B1148491) and other sphingolipids. Ceramides are important signaling molecules involved in various cellular processes, including apoptosis, cell growth, and differentiation. The synthesis typically involves the acylation of a sphingoid base with this compound.
Drug Delivery Systems
The hydrophobic nature of the nonadecanoyl group can be exploited to create amphiphilic molecules for the formation of micelles or liposomes. These nanostructures can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Furthermore, this compound can be used to modify the surface of nanoparticles or polymers to enhance their interaction with cell membranes, potentially leading to improved cellular uptake of the drug cargo.
Signaling Pathways of Long-Chain Acyl-CoAs
While direct signaling pathways for this compound are not well-defined, its corresponding acyl-CoA, nonadecanoyl-CoA, is part of the broader family of long-chain acyl-CoAs (LC-CoAs) which are known to act as signaling molecules.[1][6][7][8][9] LC-CoAs are involved in the regulation of various cellular processes by modulating the activity of enzymes and transcription factors. For instance, they can allosterically regulate enzymes involved in glucose and lipid metabolism and can bind to transcription factors to control gene expression.[1][8][9]
Generalized Signaling Role of Long-Chain Acyl-CoAs
Caption: Generalized role of long-chain acyl-CoAs in cellular signaling.
Conclusion
This compound is a versatile chemical tool with significant potential in lipid research and the development of novel drug delivery platforms. Its high reactivity, coupled with the properties imparted by its long alkyl chain, allows for the synthesis of a wide range of functional molecules. A thorough understanding of its chemical characteristics and handling requirements is essential for its effective and safe utilization in a research and development setting. Further investigation into its specific biological roles and applications is warranted to fully exploit its potential in the pharmaceutical sciences.
References
- 1. ovid.com [ovid.com]
- 2. scbt.com [scbt.com]
- 3. larodan.com [larodan.com]
- 4. This compound = 99.0 GC 59410-47-8 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
An In-depth Technical Guide to Nonadecanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on nonadecanoyl chloride, a long-chain acyl chloride utilized in organic synthesis and various research applications. The document details its chemical properties, a representative synthetic protocol, and its molecular characteristics.
Core Compound Data
This compound is a derivative of nonadecanoic acid, a saturated fatty acid with a 19-carbon chain. As an acyl chloride, it is a reactive compound, making it a valuable reagent for the introduction of the nonadecanoyl group into various molecules.
Below is a summary of the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₉H₃₇ClO | [1][2][3] |
| Linear Formula | CH₃(CH₂)₁₇COCl | [1] |
| Molecular Weight | 316.95 g/mol | [1][2][3] |
| CAS Number | 59410-47-8 | [1][2][3] |
| Purity | Typically >99% | [1][3] |
Experimental Protocols
The high reactivity of the acyl chloride group makes this compound a versatile reagent for acylation reactions. A common application is the esterification of alcohols, which is a fundamental transformation in the synthesis of various organic molecules, including lipids and prodrugs.
Representative Protocol: Synthesis of an Alkyl Nonadecanoate (B1228766)
This protocol describes a general procedure for the esterification of a primary alcohol using this compound.
Materials:
-
This compound
-
Primary alcohol (e.g., ethanol, butanol)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (TEA) or pyridine (B92270) (as a base)
-
Argon or nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is flushed with argon or nitrogen gas.
-
Reagent Preparation: The primary alcohol (1.0 equivalent) is dissolved in anhydrous DCM in the reaction flask. The solution is cooled to 0 °C in an ice bath. Triethylamine (1.2 equivalents) is added to the solution.
-
Addition of this compound: this compound (1.1 equivalents) is dissolved in a minimal amount of anhydrous DCM and transferred to the dropping funnel. This solution is added dropwise to the stirred alcohol solution over 15-20 minutes.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of water. The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure alkyl nonadecanoate.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of an alkyl nonadecanoate using this compound.
References
A Technical Guide to High-Purity Nonadecanoyl Chloride for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonadecanoyl chloride (C19H37ClO), a long-chain acyl chloride, is a critical reagent in the synthesis of complex lipids and bioconjugates used in advanced drug delivery systems and biomedical research. Its high reactivity, attributed to the acyl chloride functional group, allows for the facile esterification and amidation of various molecules, enabling the attachment of a C19 lipid tail. This modification is particularly valuable in the development of lipid nanoparticles (LNPs) for mRNA vaccines and therapeutics, as well as in the creation of targeted drug delivery vehicles where the lipid moiety can serve as a membrane anchor or influence the pharmacokinetic profile of a drug. The purity of this compound is paramount, as impurities can lead to the formation of undesirable byproducts, affecting the efficacy, stability, and safety of the final pharmaceutical product. This guide provides an in-depth overview of commercially available high-purity this compound, its quality assessment, and its application in the synthesis of functional lipids for drug delivery.
Commercial Suppliers and Specifications
High-purity this compound is available from several reputable chemical suppliers that cater to the pharmaceutical and research industries. The typical purity offered is ≥99.0%, as determined by gas chromatography (GC).
Table 1: Comparison of Commercial High-Purity this compound Suppliers
| Supplier | Product Number (Example) | Purity Specification | Analytical Method | CAS Number | Molecular Formula | Molecular Weight |
| Sigma-Aldrich (MilliporeSigma) | 74200 | ≥99.0% | Gas Chromatography (GC) | 59410-47-8 | C₁₉H₃₇ClO | 316.95 g/mol |
| Larodan | 46-1900 | >99% | Not specified on website | 59410-47-8 | C₁₉H₃₇ClO | 316.95 g/mol |
| Santa Cruz Biotechnology | sc-228791 | >99% | Not specified on website | 59410-47-8 | C₁₉H₃₇ClO | 316.95 g/mol |
Note: Product numbers are for illustrative purposes and may vary.
A Certificate of Analysis (CoA) is a critical document provided by the supplier that details the specific quality control testing results for a particular batch of a chemical. Researchers should always request and review the lot-specific CoA before using this compound in their experiments.
Table 2: Representative Impurity Profile from a Certificate of Analysis
| Test | Specification | Result | Method |
| Purity (by GC) | ≥ 99.0% | 99.5% | Gas Chromatography with Flame Ionization Detector (GC-FID) |
| Appearance | Colorless to pale yellow liquid or solid | Conforms | Visual Inspection |
| Identity (by IR) | Conforms to structure | Conforms | Infrared Spectroscopy |
| Residual Solvents | As per ICH Q3C | <0.1% | Headspace GC-MS |
| Related Substances (by GC) | Report individual impurities | Impurity A: 0.2%Impurity B: 0.1%Total Impurities: 0.5% | Gas Chromatography with Flame Ionization Detector (GC-FID) |
| Water Content | ≤ 0.1% | 0.05% | Karl Fischer Titration |
This table is a composite representation based on typical CoAs for similar products and should be used for illustrative purposes. Always refer to the supplier's lot-specific CoA for precise data.
Experimental Protocols
Synthesis of Functional Lipids using this compound
The primary application of this compound in drug development is in the synthesis of custom lipids for drug delivery vehicles, such as lipid nanoparticles.[1] The acyl chloride's reactivity allows for the straightforward formation of ester or amide linkages with a variety of head groups.
General Protocol for the Acylation of a Hydroxyl-Containing Molecule:
-
Dissolution: Dissolve the hydroxyl-containing molecule (e.g., a polyethylene (B3416737) glycol (PEG) derivative or a custom polar head group) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to the reaction mixture to act as an acid scavenger for the hydrochloric acid byproduct.
-
Acylation: Slowly add a stoichiometric amount of high-purity this compound to the reaction mixture at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a mild aqueous solution (e.g., saturated ammonium (B1175870) chloride). Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Purification: Purify the resulting lipid conjugate using column chromatography on silica (B1680970) gel to remove any unreacted starting materials and byproducts.
-
Characterization: Confirm the structure and purity of the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.
Quality Control Analysis by Gas Chromatography (GC-FID)
Due to the high reactivity and potential for hydrolysis of acyl chlorides, direct injection onto a GC column is often not recommended. A derivatization step is typically employed to convert the acyl chloride into a more stable derivative, such as a methyl ester, for accurate and reproducible analysis.[2][3]
Protocol for Purity Determination of this compound by GC-FID with Derivatization:
-
Derivatization:
-
Accurately weigh a sample of this compound into a clean, dry vial.
-
Add a known volume of anhydrous methanol (B129727) to the vial to convert the this compound to its corresponding methyl ester (methyl nonadecanoate). The reaction is typically rapid and exothermic.
-
Allow the reaction to proceed for a short period (e.g., 15-30 minutes) at room temperature.
-
Dilute the sample to a suitable concentration with an appropriate solvent, such as hexane (B92381) or dichloromethane.
-
-
GC-FID Analysis:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5, is suitable for the separation of long-chain fatty acid methyl esters.
-
Injector: Split/splitless injector, operated in split mode.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase the temperature at a rate of 10 °C/minute to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
Injector Temperature: 280 °C.
-
Detector Temperature: 320 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to methyl nonadecanoate (B1228766) based on its retention time, which can be confirmed by running a standard of methyl nonadecanoate.
-
Calculate the purity of the this compound by determining the area percentage of the methyl nonadecanoate peak relative to the total area of all peaks in the chromatogram.
-
Mandatory Visualizations
Synthesis of a PEGylated Lipid using this compound
Caption: Synthesis of a PEGylated lipid via esterification.
Experimental Workflow for Quality Control of this compound
Caption: Quality control workflow for this compound.
Logical Relationship in Lipid Nanoparticle Formulation
Caption: Role of this compound in custom LNP lipid synthesis.
Conclusion
High-purity this compound is an indispensable reagent for researchers and drug development professionals engaged in the design and synthesis of advanced lipid-based drug delivery systems. The commercial availability of this compound at high purity levels, coupled with rigorous quality control, ensures the reproducibility and reliability of its use in synthesizing well-defined functional lipids. The protocols outlined in this guide provide a framework for the utilization and quality assessment of this compound, while the diagrams illustrate its central role in the creation of sophisticated drug delivery vehicles. As the field of nanomedicine continues to evolve, the demand for high-quality lipid precursors like this compound is expected to grow, underscoring the importance of a thorough understanding of its properties and applications.
References
- 1. Synthesis of Lipids for Development of Multifunctional Lipid-Based Drug-Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comprehensive Technical Review of Nonadecanoyl Chloride: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of Nonadecanoyl chloride, a long-chain acyl chloride. The document details its physicochemical properties, synthesis, and characteristic chemical reactions. Furthermore, it explores its potential biological activities and applications in research and drug development, particularly in the synthesis of novel lipids for delivery systems. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates from well-established principles of organic chemistry and data from analogous compounds to provide detailed, practical protocols and predictive data.
Physicochemical and Spectroscopic Data
This compound is the acyl chloride derivative of nonadecanoic acid. Its long C19 aliphatic chain imparts significant lipophilicity. While some suppliers list it as a solid and others as a liquid, this suggests its melting point is near ambient temperature.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 59410-47-8 | [1] |
| Molecular Formula | C₁₉H₃₇ClO | [2] |
| Molecular Weight | 316.95 g/mol | [1] |
| Linear Formula | CH₃(CH₂)₁₇COCl | [1] |
| Physical Form | Solid or liquid | [1][2] |
| Purity | ≥99.0% (GC) | [1] |
| Storage Class | 8B (Non-combustible corrosive hazardous materials) | [1] |
Table 2: Predicted Analytical and Spectroscopic Data for this compound
| Technique | Predicted Data | Rationale / Comparison |
| ¹H NMR | δ ~2.8-2.9 ppm (t, 2H, -CH₂-COCl), δ ~1.6-1.7 ppm (quint, 2H, -CH₂-CH₂COCl), δ ~1.2-1.4 ppm (m, 30H, -(CH₂)₁₅-), δ ~0.8-0.9 ppm (t, 3H, -CH₃) | Based on spectra of shorter-chain acyl chlorides like nonanoyl chloride.[3][4] The triplet at ~2.85 ppm is characteristic of the α-methylene group adjacent to the carbonyl chloride. |
| ¹³C NMR | δ ~173-174 ppm (C=O), δ ~45-47 ppm (-CH₂-COCl), δ ~32-34 ppm (-CH₂-CH₂COCl), δ ~22-30 ppm (-(CH₂)₁₆-), δ ~14 ppm (-CH₃) | The carbonyl carbon signal for acyl chlorides typically appears in this downfield region.[5] |
| IR Spectroscopy | Strong C=O stretch at ~1800 cm⁻¹, C-H stretches at ~2850-2960 cm⁻¹ | The electron-withdrawing effect of the chlorine atom shifts the carbonyl absorption to a higher wavenumber compared to carboxylic acids (~1710 cm⁻¹) or ketones (~1715 cm⁻¹).[6] |
| Mass Spectrometry (EI) | M⁺ at m/z 316/318 (low abundance, ~3:1 ratio), [M-Cl]⁺ at m/z 281, characteristic fragmentation pattern with loss of CₙH₂ₙ₊₁ units. | The isotopic pattern of chlorine is a key identifier. The acylium ion ([M-Cl]⁺) is a prominent fragment.[7] |
Synthesis and Key Reactions
Acyl chlorides are highly reactive electrophiles, serving as valuable intermediates in organic synthesis. Their reactions are typically characterized by nucleophilic acyl substitution.
Synthesis of this compound
The most common method for synthesizing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.
Experimental Protocol: Synthesis of this compound from Nonadecanoic Acid
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. The condenser outlet should be connected to a gas trap (e.g., a bubbler containing aqueous sodium hydroxide) to neutralize the HCl and SO₂ produced.
-
Reagents: To the flask, add nonadecanoic acid (1.0 eq). Add thionyl chloride (a slight excess, e.g., 1.2-1.5 eq) dropwise at room temperature. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.
-
Reaction: The mixture is gently heated to reflux (the boiling point of thionyl chloride is 76 °C) and stirred for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Workup: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product.
Key Reactions
This compound reacts readily with primary and secondary amines to form N-substituted nonadecanamides. The reaction is typically carried out in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.[8]
Experimental Protocol: Synthesis of N-benzylnonadecanamide
-
Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (B48309) (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a dry aprotic solvent (e.g., dichloromethane).
-
Addition: Cool the solution in an ice bath (0 °C). Add a solution of this compound (1.0 eq) in dichloromethane (B109758) dropwise to the stirred amine solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with dilute aqueous HCl (to remove excess amine and triethylamine hydrochloride), water, and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be further purified by recrystallization or column chromatography.
References
- 1. Nonadecansäurechlorid ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. larodan.com [larodan.com]
- 3. NONANOYL CHLORIDE(764-85-2) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. rsc.org [rsc.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Decanoyl chloride [webbook.nist.gov]
- 8. Reaction of acid chlorides with amines reaction of acid anhydrides with amines synthesis of Paracetamol Nylon-6 Nylon-6,6 synthesis equations diagrams organic nitrogen compounds organonitrogen molecules advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Stability and Storage of Nonadecanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Nonadecanoyl chloride (C19H37ClO), a long-chain acyl chloride, is a valuable reagent in organic synthesis, particularly in the fields of lipid research and drug development for the introduction of the nonadecanoyl moiety. Its high reactivity, while beneficial for chemical transformations, necessitates a thorough understanding of its stability and requires specific storage and handling conditions to ensure its integrity and prevent degradation. This guide provides an in-depth overview of the stability profile of this compound, recommended storage protocols, and methodologies for assessing its purity.
Core Stability & Reactivity Profile
This compound is a moisture- and air-sensitive compound. Its stability is primarily dictated by its susceptibility to hydrolysis and reaction with other nucleophiles. Under optimal conditions, it is a stable compound; however, exposure to adverse conditions can lead to rapid degradation.
Key Factors Influencing Stability:
-
Moisture: The presence of water leads to rapid hydrolysis, yielding nonadecanoic acid and hydrochloric acid. This is the primary degradation pathway.
-
Air: While less reactive than with water, prolonged exposure to air, which contains moisture, will lead to hydrolysis.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Incompatible Materials: Contact with bases (including amines), alcohols, strong oxidizing agents, and some metals can lead to vigorous and potentially hazardous reactions.
The primary degradation pathway of this compound is hydrolysis. The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the corresponding carboxylic acid and hydrochloric acid.
Quantitative Stability and Storage Data
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | Cool, dry place. Some suppliers recommend room temperature, while for others, refrigeration (2-8 °C) is common practice for reactive chemicals. | Lower temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., under nitrogen or argon)[1][2][3]. | Prevents contact with atmospheric moisture and oxygen, minimizing hydrolysis and potential oxidation. |
| Container | Tightly sealed, chemically resistant glass (e.g., borosilicate) or other compatible containers. Avoid aluminum or galvanized containers[4]. | Prevents ingress of moisture and air. Avoids reaction with incompatible materials. |
| Incompatible Substances | Water, strong bases, alcohols, amines, strong oxidizing agents, and metals[1][2][3]. | These substances react readily with the acyl chloride functional group, leading to degradation of the material and potential hazards. |
| Physical State | Solid at room temperature (Melting Point: Data not consistently available, but similar long-chain acyl chlorides are solids or low-melting solids). | Physical state can affect handling and susceptibility to atmospheric exposure. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by Titration
This protocol describes a method to determine the purity of this compound by measuring the amount of hydrolyzable chloride.
Materials:
-
This compound sample
-
Isopropyl alcohol, anhydrous
-
Standardized silver nitrate (B79036) (AgNO3) solution (e.g., 0.1 N)
-
Potassium chromate (B82759) (K2CrO4) indicator solution
-
Deionized water
-
Erlenmeyer flasks
-
Burette
-
Analytical balance
Methodology:
-
Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of anhydrous isopropyl alcohol to the flask to dissolve the sample.
-
Add 1 mL of potassium chromate indicator solution.
-
Carefully add 10 mL of deionized water to hydrolyze the this compound. The solution will become acidic due to the formation of HCl.
-
Titrate the solution with the standardized silver nitrate solution. The endpoint is indicated by the first permanent appearance of a reddish-brown precipitate of silver chromate.
-
Record the volume of silver nitrate solution used.
-
Calculate the purity of the this compound based on the following formula: Purity (%) = (V * N * MW) / (W * 10) Where:
-
V = Volume of AgNO3 solution in mL
-
N = Normality of AgNO3 solution
-
MW = Molecular weight of this compound (316.95 g/mol )
-
W = Weight of the sample in g
-
Protocol 2: Monitoring Degradation by Infrared (IR) Spectroscopy
This protocol provides a qualitative method to monitor the degradation of this compound over time by observing changes in its infrared spectrum.
Materials:
-
This compound sample
-
FTIR spectrometer with an appropriate sample holder (e.g., NaCl plates for neat liquid/solid or a solution cell)
-
Anhydrous solvent (e.g., hexane (B92381) or chloroform), if analyzing in solution
Methodology:
-
Acquire an initial IR spectrum of a fresh or newly received sample of this compound.
-
The characteristic C=O stretching frequency for an acyl chloride is typically in the range of 1770-1815 cm⁻¹.
-
-
Store the sample under the desired conditions to be tested (e.g., at room temperature exposed to air, or in a desiccator).
-
Periodically acquire new IR spectra of the sample over time (e.g., daily, weekly).
-
Monitor the spectra for changes. The appearance and growth of a broad absorption band in the region of 2500-3300 cm⁻¹ (O-H stretch) and a shift in the carbonyl peak to the region of 1700-1725 cm⁻¹ are indicative of the formation of the carboxylic acid (nonadecanoic acid) due to hydrolysis.
-
The relative intensity of the acyl chloride carbonyl peak to the carboxylic acid carbonyl peak can be used as a qualitative measure of degradation.
Visualization of Stability Factors
The following diagram illustrates the key factors that can compromise the stability of this compound, leading to its degradation.
Caption: Factors leading to the degradation of this compound.
Conclusion
The intrinsic reactivity of this compound makes it a powerful synthetic tool, but also demands careful attention to its stability and storage. By adhering to the guidelines outlined in this document—maintaining a dry, inert, and cool environment and avoiding contact with incompatible substances—researchers can ensure the quality and efficacy of this important reagent in their scientific endeavors. Regular purity assessment, particularly for older stock or materials that may have been improperly stored, is a critical component of quality control in the laboratory.
References
A Technical Guide to the Spectroscopic Data of Nonadecanoyl Chloride
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Nonadecanoyl chloride. These values are estimations and may vary slightly from experimentally obtained data.
Table 1: Predicted ¹H NMR Data for this compound
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~2.88 | Triplet (t) | 2H | -CH₂-COCl |
| ~1.75 | Multiplet (m) | 2H | -CH₂-CH₂-COCl |
| 1.25-1.40 | Broad Multiplet | 30H | -(CH₂)₁₅-CH₃ |
| ~0.88 | Triplet (t) | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)
| Chemical Shift (δ) (ppm) | Assignment |
| ~173 | C=O (Carbonyl) |
| ~47 | -CH₂-COCl |
| ~32-34 | -CH₂-CH₂-COCl |
| ~22-30 | -(CH₂)₁₅- |
| ~14 | -CH₃ |
Table 3: Predicted IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920, ~2850 | Strong | C-H stretching (alkane) |
| ~1800 | Very Strong | C=O stretching (acyl chloride)[1][2][3] |
| ~1465 | Medium | C-H bending (methylene) |
| ~1375 | Weak | C-H bending (methyl) |
| ~600-800 | Medium | C-Cl stretching[1] |
Table 4: Predicted Mass Spectrometry (EI) Data for this compound
| m/z | Interpretation |
| 316/318 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 281 | [M-Cl]⁺ (Loss of chlorine radical) |
| 57, 71, 85... | Alkyl chain fragments [CnH2n+1]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a long-chain acyl chloride like this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[4]
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to the vial.[4]
-
Gently agitate the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient relaxation delay (e.g., 5 seconds) should be used to ensure accurate integration.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of liquid this compound or a small amount of the solid directly onto the ATR crystal.
-
If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.
-
Record a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum of the sample. Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
After the measurement, clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.
-
3. Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent, such as dichloromethane (B109758) or hexane.
-
It is crucial to use anhydrous solvents to prevent hydrolysis of the acyl chloride.
-
-
Data Acquisition (Electron Ionization - EI):
-
The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
For EI, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).
-
This causes ionization and fragmentation of the molecule.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and structural elucidation of a chemical compound.
References
Methodological & Application
Application Notes and Protocols for Nonadecanoyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonadecanoyl chloride (C19H37ClO), the acyl chloride derivative of nonadecanoic acid, is a valuable reagent in organic synthesis, primarily utilized for the introduction of the C19 nonadecanoyl group into various molecules. Its long aliphatic chain makes it a key building block for the synthesis of complex lipids and other bioactive compounds. As with other acyl chlorides, it readily reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively. These reactions are typically high-yielding and proceed under mild conditions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of amides and esters, with a focus on its relevance to drug development.
Key Applications in Organic Synthesis and Drug Development
This compound is instrumental in the synthesis of a variety of organic molecules with potential applications in pharmacology and materials science. Its long alkyl chain imparts significant lipophilicity to the target molecules, which can be crucial for their biological activity and formulation into delivery systems.
-
Synthesis of Bioactive Amides: this compound is a key reagent for the synthesis of long-chain N-acyl amides. A notable class of such compounds is the N-acylethanolamines (NAEs), which are lipid signaling molecules with a range of biological activities, including anti-inflammatory and analgesic properties. By reacting this compound with ethanolamine, N-nonadecanoyl ethanolamide can be synthesized, a potential therapeutic agent.
-
Formation of Ceramide Analogs: Ceramides are a class of lipid molecules that are central to cellular signaling pathways, regulating processes such as apoptosis and cell proliferation. They are composed of a sphingosine (B13886) backbone N-acylated with a fatty acid. This compound can be used to synthesize C19-ceramide analogs by reacting it with sphingosine or its derivatives. These analogs are valuable tools for studying the biological roles of specific ceramide species and as potential anticancer agents.
-
Esterification for Prodrugs and Biomaterials: The esterification of alcohols with this compound can be employed to create prodrugs with improved lipophilicity and altered pharmacokinetic profiles. For instance, esterification of a hydrophilic drug can enhance its ability to cross cell membranes. Furthermore, long-chain esters are of interest in the development of biomaterials and liquid crystals.
-
Component of Lipid-Based Drug Delivery Systems: The derivatives of this compound, such as specific glycerolipids or phospholipids, can be incorporated into lipid nanoparticles (LNPs) and solid lipid nanoparticles (SLNs). These nanoparticles are used as carriers for delivering a variety of therapeutic agents, including mRNA vaccines and small molecule drugs. The long C19 chain can influence the physical properties and stability of these delivery systems.
Experimental Protocols
The following are detailed protocols for the synthesis of a representative amide and ester using this compound.
Protocol 1: Synthesis of N-(4-hydroxyphenyl)nonadecanamide
This protocol describes the synthesis of an N-aryl amide, a common structural motif in biologically active compounds.
Reaction Scheme:
CH3(CH2)17COCl + C27H45OH -> CH3(CH2)17COO-C27H45 + HCl
Caption: Workflow for the synthesis of N-(4-hydroxyphenyl)nonadecanamide.
Signaling Pathway Involving Ceramide Analogs
Caption: Synthesis of C19-ceramide analogs and their role in cellular signaling.
Protocol for Nonadecanoyl Chloride Acylation Reactions: Application Notes for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the acylation of primary amines and amino acid esters using nonadecanoyl chloride. These reactions are fundamental in the synthesis of long-chain fatty amides and N-acyl amino acids, which are of significant interest in drug development and various research fields due to their diverse biological activities.
Introduction
This compound is a long-chain acyl chloride that serves as a reactive precursor for the introduction of the nonadecanoyl group into various molecules. The acylation reaction proceeds via a nucleophilic acyl substitution mechanism, where a nucleophile, such as a primary amine or an alcohol, attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a stable amide or ester linkage, respectively. This protocol provides a general yet detailed procedure for performing these acylations, with a specific example of the synthesis of N-nonadecanoyl-glycine ethyl ester.
Safety Precautions
This compound is a corrosive and moisture-sensitive compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. All glassware must be thoroughly dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.
Experimental Protocols
General Protocol for Acylation of Primary Amines or Amino Acid Esters
This protocol outlines a general procedure for the acylation of a primary amine or an amino acid ester hydrochloride with this compound.
Materials:
-
This compound
-
Primary amine or amino acid ester hydrochloride (e.g., Glycine (B1666218) ethyl ester hydrochloride)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent (e.g., THF, Chloroform)
-
Triethylamine (B128534) (TEA) or other suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine or amino acid ester hydrochloride (1.0 eq.) and triethylamine (1.1 - 1.5 eq.) in anhydrous dichloromethane. If using an amino acid ester hydrochloride, an additional equivalent of triethylamine is required to neutralize the hydrochloride salt.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 - 1.2 eq.) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure acylated product.
Example Protocol: Synthesis of N-Nonadecanoyl-Glycine Ethyl Ester
This specific protocol details the synthesis of N-nonadecanoyl-glycine ethyl ester.
Materials:
-
This compound (3.17 g, 10 mmol)
-
Glycine ethyl ester hydrochloride (1.40 g, 10 mmol)
-
Triethylamine (2.79 mL, 20 mmol)
-
Anhydrous dichloromethane (50 mL)
Procedure:
-
To a stirred solution of glycine ethyl ester hydrochloride (1.40 g, 10 mmol) and triethylamine (2.79 mL, 20 mmol) in anhydrous dichloromethane (30 mL) at 0 °C, a solution of this compound (3.17 g, 10 mmol) in anhydrous dichloromethane (20 mL) is added dropwise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction mixture is then washed successively with water, 1 M HCl, saturated aqueous NaHCO3 solution, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization from ethanol (B145695) to afford N-nonadecanoyl-glycine ethyl ester.
Data Presentation
The following table summarizes representative data for the synthesis of N-nonadecanoyl-glycine ethyl ester.
| Product | Substrate 1 | Substrate 2 | Solvent | Base | Reaction Time (h) | Yield (%) |
| N-Nonadecanoyl-glycine ethyl ester | Glycine ethyl ester hydrochloride | This compound | DCM | Triethylamine | 12 | >90% (Typical) |
Note: Yields are highly dependent on reaction conditions and purification methods.
Visualizations
Reaction Mechanism
The acylation of a primary amine with this compound proceeds through a nucleophilic addition-elimination mechanism.
Caption: General mechanism of this compound acylation.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of an N-nonadecanoylated product.
Caption: Workflow for this compound acylation.
Application Notes and Protocols for Nonadecanoyl Chloride in Lipid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonadecanoyl chloride (C19:0) is a saturated, long-chain fatty acyl chloride. As a reactive acylating agent, it serves as a key reagent in the synthesis of various lipid species, particularly sphingolipids like ceramides (B1148491). The introduction of the nonadecanoyl (19-carbon) acyl chain allows for the creation of specific lipid analogs useful in studying the roles of odd-chain fatty acids in biological systems. These synthetic lipids are valuable tools for investigating cellular signaling pathways, membrane biophysics, and for the development of novel therapeutic agents targeting lipid metabolism.
Ceramides, a central class of lipids synthesized using this compound, are bioactive molecules implicated in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation. The specific functions of ceramides are often dependent on the length of their N-acyl chain. Synthesizing ceramides with a C19:0 acyl chain, such as N-nonadecanoyl-sphingosine, enables researchers to probe the specific effects of odd-chain ceramides on these pathways.
Applications
-
Synthesis of Ceramide Analogs: this compound is primarily used to acylate sphingoid bases like sphingosine (B13886) and sphinganine (B43673) to produce C19:0 ceramides (N-nonadecanoyl-sphingosine and N-nonadecanoyl-sphinganine, respectively). These synthetic ceramides can be used as standards for analytical studies or as bioactive molecules in cell-based assays.
-
Probing Enzyme Specificity: N-nonadecanoyl-sphingosine and its derivatives can be used as substrates to study the specificity of enzymes involved in ceramide metabolism, such as ceramidases and sphingomyelin (B164518) synthases.
-
Investigating Cellular Signaling: C19:0 ceramides are valuable tools for elucidating the role of specific ceramide species in signaling pathways, particularly in apoptosis. By introducing a specific ceramide species, researchers can study its downstream effects on cellular processes.
-
Drug Development: As alterations in ceramide metabolism are implicated in various diseases, including cancer and metabolic disorders, synthetic ceramides and their analogs are being explored as potential therapeutic agents.
Data Presentation
Physicochemical Properties of this compound and a Key Product
| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| This compound | C₁₉H₃₇ClO | 316.95 | 59410-47-8 | >99% |
| N-nonadecanoyl-sphinganine | C₃₇H₇₅NO₃ | 582.0 | Not available | >98% (typical) |
Expected Analytical Data for N-nonadecanoyl-sphinganine
| Analytical Technique | Expected Data |
| Mass Spectrometry (ESI+) | [M+H]⁺: m/z 582.6. Key Fragments: m/z 564.6 ([M+H-H₂O]⁺), m/z 282.3 (sphinganine backbone fragment after loss of the acyl chain and water). |
| ¹H NMR (CDCl₃, representative shifts for similar long-chain ceramides) | δ 6.2-6.5 (d): Amide NH; δ 5.4-5.8 (m): Vinyl protons of sphingosine; δ 3.5-4.5 (m): Protons on carbons bearing hydroxyl groups and the amino group; δ 2.2 (t): α-methylene protons of the acyl chain; δ 1.25 (br s): Methylene protons of the acyl and sphingoid chains; δ 0.88 (t): Terminal methyl protons. |
| ¹³C NMR (CDCl₃, representative shifts for similar long-chain ceramides) | δ 173-174: Amide carbonyl; δ 128-132: Vinyl carbons of sphingosine; δ 70-75: Carbons bearing hydroxyl groups; δ 50-55: Carbon bearing the amino group; δ 20-40: Methylene carbons of the acyl and sphingoid chains; δ 14: Terminal methyl carbons. |
| Expected Yield | 60-75% (based on similar ceramide syntheses)[1][2] |
Experimental Protocols
Protocol 1: Synthesis of N-nonadecanoyl-sphingosine (C19:0 Ceramide)
This protocol describes a general method for the N-acylation of sphingosine with this compound.
Materials:
-
D-erythro-Sphingosine
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or Pyridine (as a base)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Solvents for TLC and column chromatography (e.g., Chloroform/Methanol (B129727) or Hexane/Ethyl Acetate mixtures)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve D-erythro-sphingosine (1 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 equivalents) to the reaction mixture.
-
Acylation: Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the flask with constant stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC. The product, N-nonadecanoyl-sphingosine, should have a higher Rf value than the starting sphingosine.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to obtain the pure N-nonadecanoyl-sphingosine.
-
Characterization: Confirm the identity and purity of the product using mass spectrometry, ¹H NMR, and ¹³C NMR.
Protocol 2: Induction of Apoptosis in Cultured Cells using N-nonadecanoyl-sphingosine
This protocol provides a general guideline for treating cultured cells with synthetic ceramide to study its effect on apoptosis.
Materials:
-
N-nonadecanoyl-sphingosine
-
Ethanol (B145695) or DMSO (as a solvent for the ceramide stock solution)
-
Cultured cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Preparation of Ceramide Stock Solution: Prepare a stock solution of N-nonadecanoyl-sphingosine (e.g., 10 mM) in ethanol or DMSO.
-
Cell Seeding: Seed the cells in appropriate culture plates or flasks at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and grow overnight.
-
Cell Treatment:
-
On the day of the experiment, remove the old medium and replace it with fresh complete medium containing the desired final concentration of N-nonadecanoyl-sphingosine (e.g., 10-100 µM).
-
A vehicle control (medium with the same concentration of ethanol or DMSO used for the ceramide stock) should be included.
-
-
Incubation: Incubate the cells for a desired period (e.g., 6, 12, 24, or 48 hours) at 37 °C in a humidified incubator with 5% CO₂.
-
Apoptosis Assay:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS.
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Visualizations
Experimental Workflow for Synthesis and Cellular Application
Caption: Workflow for the synthesis and application of N-nonadecanoyl-sphingosine.
Ceramide-Induced Apoptosis Signaling Pathway
Caption: Simplified diagram of ceramide-induced intrinsic apoptosis.
References
Application Notes and Protocols for the Esterification of Alcohols with Nonadecanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the esterification of alcohols with nonadecanoyl chloride. Nonadecanoic acid and its ester derivatives are of interest in various research fields, including drug development, due to their biological activities. These protocols are designed to offer a comprehensive guide for the synthesis, purification, and characterization of nonadecanoate (B1228766) esters, catering to the needs of researchers in organic synthesis and medicinal chemistry.
Introduction
Esterification is a fundamental reaction in organic chemistry that forms an ester from an alcohol and a carboxylic acid or its derivative. The use of acyl chlorides, such as this compound, provides a highly efficient route to esters. This reaction is particularly advantageous as it is generally rapid, high-yielding, and essentially irreversible, driving the reaction to completion.[1][2]
Nonadecanoic acid, a 19-carbon saturated fatty acid, and its derivatives have been noted for their biological activities. For instance, nonadecanoic acid has been shown to inhibit cancer growth, and its methyl ester has demonstrated inhibitory effects on HL-60 cancer cell proliferation.[3][4] The esterification of biologically active molecules is a common strategy in drug development to create prodrugs with improved bioavailability, stability, or targeted delivery. Long-chain fatty acid esters, such as nonadecanoates, are also explored as components of drug delivery systems like nanoparticles.
These application notes provide a framework for the synthesis of nonadecanoate esters from a variety of alcohol substrates, including primary, secondary, and polyols. Detailed protocols for the reaction, work-up, purification, and characterization by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are presented.
Data Presentation
The following table summarizes representative quantitative data for the esterification of various alcohols with long-chain acyl chlorides. While specific data for this compound is not extensively published across a wide range of alcohols, this table, based on typical results for similar long-chain acyl chlorides, serves as a practical guide for expected outcomes.
| Entry | Alcohol Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Methanol | Methyl nonadecanoate | 2 | 25 | >95 |
| 2 | Ethanol | Ethyl nonadecanoate | 2 | 25 | >95 |
| 3 | Isopropanol | Isopropyl nonadecanoate | 4 | 50 | 85-90 |
| 4 | Benzyl Alcohol | Benzyl nonadecanoate | 3 | 25 | >90 |
| 5 | Ethylene Glycol | 2-Hydroxyethyl nonadecanoate | 5 | 60 | 70-80 |
| 6 | Glycerol | Glyceryl monononadecanoate | 8 | 80 | 50-60 |
Note: Yields are approximate and can vary based on the specific reaction conditions, purity of reagents, and efficiency of the work-up and purification process.
Experimental Protocols
General Safety Precautions
This compound is a corrosive substance and reacts with moisture. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.
General Protocol for the Esterification of a Primary Alcohol with this compound
This protocol describes the synthesis of an alkyl nonadecanoate from a primary alcohol.
Materials:
-
This compound
-
Primary alcohol (e.g., ethanol)
-
Anhydrous dichloromethane (B109758) (DCM) or diethyl ether
-
Anhydrous pyridine (B92270) or triethylamine
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas supply (N₂ or Ar)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.1 eq) to the solution with stirring.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the alcohol solution at 0 °C over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) gradient.
Protocol for the Characterization of Nonadecanoate Esters
GC-MS is a powerful technique for the identification and quantification of fatty acid esters.
Sample Preparation (for analysis of a synthesized ester):
-
Dissolve a small amount of the purified ester in a suitable volatile solvent (e.g., hexane or DCM).
-
If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.
Typical GC-MS Parameters:
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 150 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-600
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized esters.
Sample Preparation:
-
Dissolve 5-10 mg of the purified ester in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to an NMR tube.
Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃:
| Protons | Chemical Shift (δ) ppm | Multiplicity |
| Terminal Methyl (-CH₃) of acyl chain | ~0.88 | t |
| Methylene Chain (-(CH₂)₁₅-) | ~1.25 | br s |
| β-Methylene to Carbonyl (-CH₂-CH₂-COO-) | ~1.63 | quint |
| α-Methylene to Carbonyl (-CH₂-COO-) | ~2.30 | t |
| Protons on carbon bearing the ester oxygen (-O-CH₂-R) | 3.5 - 4.5 (variable) | (variable) |
Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃:
| Carbon | Chemical Shift (δ) ppm |
| Carbonyl (-COO-) | ~174 |
| Carbon bearing the ester oxygen (-O-CH₂-R) | 60 - 70 (variable) |
| α-Methylene to Carbonyl (-CH₂-COO-) | ~34 |
| Methylene Chain (-(CH₂)₁₅-) | 22 - 32 |
| Terminal Methyl (-CH₃) of acyl chain | ~14 |
Applications in Drug Development
The esterification of therapeutic agents is a well-established prodrug strategy to enhance their pharmacokinetic properties. Long-chain fatty acids like nonadecanoic acid can be esterified to a parent drug to increase its lipophilicity. This modification can lead to:
-
Improved Oral Bioavailability: Increased lipophilicity can enhance absorption from the gastrointestinal tract.
-
Sustained Release: The ester prodrug may be slowly hydrolyzed by esterases in the body, leading to a prolonged therapeutic effect.
-
Targeted Delivery: Lipophilic prodrugs can be formulated into lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) or liposomes for targeted delivery.
-
Masking of Unpleasant Taste or Odor: Esterification can mask the undesirable sensory properties of a drug.
Nonadecanoate esters themselves, or the parent nonadecanoic acid released from a prodrug, may also exert their own therapeutic effects, such as antimicrobial or anticancer activities.[3][5][6][7]
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and purification of nonadecanoate esters.
Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism for esterification.
Fatty Acid Metabolism and Potential Therapeutic Intervention
Caption: Potential cellular pathways of nonadecanoic acid and its esters.
References
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. Nonadecanoic acid-methyl ester | CymitQuimica [cymitquimica.com]
- 3. Nonadecanoic Acid | C19H38O2 | CID 12591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Amidation Reactions Using Nonadecanoyl Chloride and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidation reactions are fundamental transformations in organic chemistry, crucial for the synthesis of a wide array of biologically active molecules, including lipids, signaling molecules, and pharmaceuticals. This document provides detailed application notes and protocols for the amidation of primary amines with nonadecanoyl chloride, a 19-carbon long-chain acyl chloride. The resulting N-nonadecanoyl amides are of significant interest in lipid research and drug development due to their structural similarity to endogenous signaling lipids like N-acylethanolamines (NAEs).
These protocols offer general methodologies for the synthesis of N-nonadecanoyl amides, which can be adapted for various primary amines. The information provided is intended to serve as a comprehensive guide for researchers in the synthesis and characterization of this class of compounds.
General Reaction Scheme
The reaction between this compound and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of an amide bond and hydrochloric acid as a byproduct. To neutralize the HCl, a base is typically added to the reaction mixture.[1][2]
Reaction:
Where R represents an alkyl or other organic group.
Safety Precautions
Warning: this compound is a corrosive and moisture-sensitive compound.[3][4] It is crucial to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All glassware should be thoroughly dried before use to prevent hydrolysis of the acyl chloride. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[3]
Experimental Protocols
Protocol 1: Synthesis of N-Nonadecanoyl-Ethanolamine
This protocol describes the synthesis of an N-acylethanolamine, a class of lipid mediators with various physiological roles.[5][6]
Materials:
-
This compound
-
Triethylamine (B128534) (TEA) or Pyridine (as a base)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethanolamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Add the this compound solution dropwise to the stirred ethanolamine solution at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of N-Nonadecanoyl-Glycine
This protocol outlines the synthesis of an N-acyl amino acid. N-acyl amino acids are a class of lipids with diverse biological activities and applications as surfactants.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.0 equivalents).
-
Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a suitable organic solvent like dioxane or THF.
-
Add the this compound solution dropwise to the stirred glycine solution while maintaining the temperature between 0-5 °C. The pH of the reaction mixture should be maintained in the basic range (pH 9-10) by the dropwise addition of 1 M NaOH if necessary.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Upon completion, cool the reaction mixture in an ice bath and acidify to pH 2 with 1 M HCl. A white precipitate should form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol/water mixture.
Expected Yield: Yields for this type of reaction are generally in the range of 70-90%.
Data Presentation
The following tables summarize typical characterization data for long-chain N-acyl amides. Note that the exact values will vary depending on the specific primary amine used.
Table 1: Physicochemical Properties of N-Nonadecanoyl Amides (Illustrative)
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| N-Nonadecanoyl-ethanolamine | C₂₁H₄₃NO₂ | 341.57 | White Solid | ~95-100 |
| N-Nonadecanoyl-glycine | C₂₁H₄₁NO₃ | 355.56 | White Solid | ~120-125 |
Table 2: Spectroscopic Data for N-Nonadecanoyl Amides (Illustrative)
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| N-Nonadecanoyl-ethanolamine | ~3.6 (t, -CH₂-O), ~3.3 (q, -NH-CH₂-), ~2.1 (t, -CO-CH₂-), ~1.6 (quint, -CO-CH₂-CH₂-), ~1.25 (s, -(CH₂)₁₅-), ~0.88 (t, -CH₃) | ~174 (C=O), ~62 (-CH₂-O), ~42 (-NH-CH₂-), ~37 (-CO-CH₂-), ~32-22 (-(CH₂)₁₆-), ~14 (-CH₃) | ~3300 (N-H), ~3080 (O-H), ~2920, 2850 (C-H), ~1640 (C=O, Amide I), ~1550 (N-H bend, Amide II) | [M+H]⁺: 342.3 |
| N-Nonadecanoyl-glycine | ~10-12 (br s, -COOH), ~5.9 (t, -NH-), ~3.9 (d, -NH-CH₂-), ~2.2 (t, -CO-CH₂-), ~1.6 (quint, -CO-CH₂-CH₂-), ~1.25 (s, -(CH₂)₁₅-), ~0.88 (t, -CH₃) | ~175 (C=O, amide), ~171 (C=O, acid), ~41 (-NH-CH₂-), ~36 (-CO-CH₂-), ~32-22 (-(CH₂)₁₆-), ~14 (-CH₃) | ~3300 (N-H), ~3000-2500 (O-H, acid), ~2920, 2850 (C-H), ~1700 (C=O, acid), ~1640 (C=O, Amide I), ~1550 (N-H bend, Amide II) | [M+H]⁺: 356.3 |
Note: The spectral data presented are illustrative and based on typical values for similar long-chain N-acyl amides. Actual values should be determined experimentally for synthesized compounds.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-nonadecanoyl amides.
Caption: General workflow for the synthesis of N-nonadecanoyl amides.
Signaling Pathway Context
N-acylethanolamines (NAEs), which can be synthesized using this compound and ethanolamine, are part of a larger class of lipid signaling molecules. The diagram below provides a simplified overview of the metabolic pathway of NAEs.
Caption: Simplified metabolic pathway of N-acylethanolamines (NAEs).
References
- 1. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Vibrational spectrum of glycine molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nonadecanoyl Chloride in the Synthesis of Novel Surfactants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonadecanoyl chloride, a C19 fatty acid chloride, serves as a versatile hydrophobic building block for the synthesis of novel surfactants. Its long alkyl chain imparts significant surface activity to the resulting amphiphilic molecules, making them promising candidates for a range of applications, including as emulsifiers, detergents, and formulation excipients in the pharmaceutical and cosmetic industries. The inherent biodegradability and potential for low toxicity of surfactants derived from natural fatty acids further enhance their appeal.
This document provides detailed protocols for the synthesis of novel anionic and cationic surfactants using this compound and outlines key characterization techniques. The methodologies presented are based on established Schotten-Baumann and related N-acylation reactions, adapted for the specific properties of this compound.
Synthesis of Novel Surfactants
The synthesis of surfactants from this compound typically involves its reaction with a hydrophilic head group. Common choices for head groups include amino acids (for anionic or cationic surfactants, depending on the amino acid and pH) and amines.
Protocol 1: Synthesis of an Anionic N-Acyl Amino Acid Surfactant (e.g., Sodium N-Nonadecanoyl Glycinate)
This protocol describes the synthesis of an anionic surfactant by reacting this compound with glycine (B1666218).
Materials:
-
Glycine
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Acetone
-
Deionized water
-
Tetrahydrofuran (THF)
Experimental Procedure:
-
Preparation of Sodium Glycinate (B8599266) Solution:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and pH meter, dissolve glycine (1.0 equivalent) in deionized water.
-
Cool the solution to 10-15°C in an ice bath.
-
Slowly add a 2M aqueous solution of NaOH while stirring until the pH of the solution reaches and is maintained at 10-11. This forms the sodium salt of glycine in situ.
-
-
Acylation Reaction (Schotten-Baumann Conditions):
-
Dissolve this compound (1.0 equivalent) in THF.
-
Add the this compound solution dropwise to the cooled sodium glycinate solution over a period of 1-2 hours, maintaining the temperature between 10-15°C.
-
Simultaneously, add a 2M NaOH solution dropwise to maintain the pH of the reaction mixture between 10 and 11.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.
-
-
Isolation and Purification:
-
Acidify the reaction mixture to pH 2 with 2M HCl to precipitate the N-nonadecanoyl glycine.
-
Filter the white precipitate and wash it thoroughly with cold deionized water to remove any unreacted glycine and salts.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol (B145695)/water) to obtain pure N-nonadecanoyl glycine.
-
To obtain the sodium salt (the surfactant), dissolve the purified N-nonadecanoyl glycine in ethanol and add an equimolar amount of sodium hydroxide. The solvent can then be removed under reduced pressure.
-
-
Drying:
-
Dry the final product in a vacuum oven at 40-50°C to a constant weight.
-
Experimental Workflows
Caption: Workflow for the synthesis of Sodium N-Nonadecanoyl Glycinate.
Protocol 2: Synthesis of a Cationic Surfactant (e.g., N-Nonadecanoyl-L-arginine ethyl ester hydrochloride)
This protocol outlines the synthesis of a cationic surfactant, a class of compounds known for their antimicrobial properties. The synthesis involves the acylation of an amino acid ester.[3]
Materials:
-
This compound (>99% purity)
-
L-Arginine ethyl ester dihydrochloride (B599025)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Saturated sodium chloride solution
-
Hydrochloric acid (HCl)
Experimental Procedure:
-
Reaction Setup:
-
In a jacketed reactor, prepare a saturated solution of sodium chloride in water.
-
Add L-Arginine ethyl ester dihydrochloride (1.0 equivalent) to the salt solution under stirring.
-
Slowly add sodium bicarbonate in portions over 2 hours to act as a mild base.
-
Add THF to create a two-phase reaction system.[3]
-
-
Acylation Reaction:
-
Prepare a solution of this compound (0.9 equivalents) in THF.
-
Add the this compound solution to the reaction mixture over a period of 3 hours at a controlled temperature, typically between 20°C and 35°C.[3]
-
Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
-
Isolation and Purification:
-
Once the reaction is complete, stop the stirring and allow the phases to separate.
-
Separate the organic (THF) layer containing the product.
-
Wash the organic layer with a saturated sodium chloride solution.
-
Acidify the organic phase with a calculated amount of hydrochloric acid to form the hydrochloride salt of the surfactant.
-
The product can then be crystallized from the solvent.[3]
-
-
Drying:
-
Filter the crystallized product and dry it under vacuum at a temperature below 40°C.
-
Logical Relationships in Cationic Surfactant Synthesis
References
Application Notes and Protocols for Friedel-Crafts Acylation with Nonadecanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is a powerful tool for the formation of aryl ketones, which are valuable intermediates in the synthesis of pharmaceuticals, fine chemicals, and materials.[1][2][3] This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation using Nonadecanoyl chloride, a long-chain acyl chloride. The resulting long-chain aryl ketones are of interest in medicinal chemistry and materials science due to their lipophilic nature and potential as biological probes or synthons for complex molecular architectures.[4][5]
The reaction proceeds via the formation of a highly reactive acylium ion from the reaction of this compound with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6] This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of the corresponding aryl nonadecanoyl ketone.[7][8] A key advantage of the Friedel-Crafts acylation is that the ketone product is deactivated towards further acylation, thus preventing polysubstitution.[1][9]
Synthesis of this compound
While this compound is commercially available, it can also be readily synthesized from Nonadecanoic acid.[10][11][12] A common method involves the reaction of the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[13]
Protocol 1: Synthesis of this compound from Nonadecanoic Acid
This protocol describes the conversion of Nonadecanoic acid to this compound using oxalyl chloride, a method known for its clean reaction profile.[13]
Materials:
-
Nonadecanoic acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Schlenk line or inert atmosphere setup
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve Nonadecanoic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (2.0-3.0 eq) dropwise to the stirred solution. Gas evolution (CO₂, CO, and HCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until gas evolution ceases.
-
Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the formation of the methyl ester of the starting acid.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The crude this compound is typically used in the next step without further purification.
Friedel-Crafts Acylation Protocols
The choice of aromatic substrate and reaction conditions will influence the outcome of the acylation. Below are protocols for the acylation of a non-activated aromatic ring (Benzene) and an activated aromatic ring (Anisole).
Protocol 2: Friedel-Crafts Acylation of Benzene (B151609) with this compound
This protocol describes the synthesis of 1-phenylnonadecan-1-one.[14]
Materials:
-
This compound
-
Benzene (can be used as both reactant and solvent)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or Carbon disulfide (CS₂) (optional solvent)
-
Ice
-
Concentrated Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a reflux condenser connected to a gas trap (to neutralize evolved HCl), and an addition funnel under an inert atmosphere.
-
To the flask, add anhydrous AlCl₃ (1.1 - 1.3 eq).
-
Add anhydrous benzene (a significant excess can be used as the solvent) or an inert solvent like DCM or CS₂.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous benzene or the chosen solvent and add it to the addition funnel.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC-MS). Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.[9]
-
Work-up: a. Cool the reaction mixture in an ice bath. b. Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex. c. Transfer the mixture to a separatory funnel. d. Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM or ether). e. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. f. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 1-phenylnonadecan-1-one can be purified by recrystallization (e.g., from ethanol (B145695) or hexanes) or column chromatography on silica (B1680970) gel.
Protocol 3: Friedel-Crafts Acylation of Anisole with this compound
This protocol describes the synthesis of methoxy-substituted phenylnonadecanoyl ketones. The methoxy (B1213986) group is an activating, ortho-, para-directing group, leading to a mixture of isomers, with the para-isomer typically being the major product due to steric hindrance at the ortho position.[15][16]
Materials:
-
This compound
-
Anisole
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or Nitrobenzene
-
Ice
-
Concentrated Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Follow the same setup as in Protocol 2.
-
To the flask, add anhydrous AlCl₃ (1.1 - 1.3 eq) and the chosen anhydrous solvent (e.g., DCM).
-
Cool the mixture to 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq) and Anisole (1.0 - 1.2 eq) in the anhydrous solvent.
-
Add this solution to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC.
-
Perform the work-up and purification as described in Protocol 2. The separation of ortho and para isomers may require careful column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the Friedel-Crafts acylation with this compound. Yields are highly dependent on the specific substrate, catalyst, and reaction conditions.
| Aromatic Substrate | Product(s) | Typical Yield (%) | Reference Notes |
| Benzene | 1-Phenylnonadecan-1-one | 70-85 | Yields for long-chain acyl chlorides are generally good.[17] |
| Toluene | 1-(p-tolyl)nonadecan-1-one (major) | 75-90 | The methyl group is ortho, para-directing, with the para product favored due to sterics.[18] |
| Anisole | 1-(4-methoxyphenyl)nonadecan-1-one (major) | 80-95 | The methoxy group is a strong activating and ortho, para-directing group, leading to high yields of the para-substituted product.[15][19] |
| Chlorobenzene | 1-(4-chlorophenyl)nonadecan-1-one (major) | 40-60 | The chloro group is deactivating but ortho, para-directing. Harsher conditions may be required. |
Characterization of Products
The resulting long-chain aryl ketones can be characterized using standard spectroscopic techniques.
-
¹H NMR Spectroscopy:
-
Aromatic protons: Signals in the range of δ 7.0-8.0 ppm. The splitting pattern will depend on the substitution of the aromatic ring.
-
α-Methylene protons (-CH₂-CO-): A triplet typically observed around δ 2.8-3.1 ppm.
-
Other methylene (B1212753) protons: A complex multiplet in the region of δ 1.2-1.7 ppm.
-
Terminal methyl protons (-CH₃): A triplet around δ 0.8-0.9 ppm.[20][21][22][23]
-
-
¹³C NMR Spectroscopy:
-
Infrared (IR) Spectroscopy:
-
A strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹.
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) and characteristic fragmentation patterns can confirm the molecular weight and structure.
Applications
Long-chain aryl ketones synthesized via Friedel-Crafts acylation with this compound have several potential applications in research and development:
-
Pharmaceutical Intermediates: The long alkyl chain can impart lipophilicity, which is a crucial parameter in drug design for modulating absorption, distribution, metabolism, and excretion (ADME) properties. These ketones can serve as precursors for the synthesis of more complex biologically active molecules.[25][26][27]
-
Probes for Biological Systems: The long lipid tail can facilitate interaction with or incorporation into cell membranes, making these molecules useful as probes to study biological processes.
-
Advanced Materials: Long-chain alkyl-substituted aromatic compounds can be used as building blocks for liquid crystals, polymers, and other functional materials.
Visualizations
Caption: Mechanism of the Friedel-Crafts Acylation.
Caption: Experimental Workflow for Friedel-Crafts Acylation.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 4. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. larodan.com [larodan.com]
- 11. This compound = 99.0 GC 59410-47-8 [sigmaaldrich.com]
- 12. Nonadecanoic Acid | C19H38O2 | CID 12591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Decanoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 14. fluorochem.co.uk [fluorochem.co.uk]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 21. rsc.org [rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]
- 25. Ketone - Wikipedia [en.wikipedia.org]
- 26. uomus.edu.iq [uomus.edu.iq]
- 27. Exploring Carbonyl Group Applications in Pharmaceuticals [eureka.patsnap.com]
Application Notes & Protocols: Derivatization of Biomolecules using Nonadecanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Derivatization is a crucial technique in analytical chemistry to modify analytes to enhance their detection and separation. Nonadecanoyl chloride, a long-chain fatty acyl chloride, serves as a derivatizing agent primarily for gas chromatography-mass spectrometry (GC-MS) analysis. The introduction of the nonadecanoyl group increases the molecular weight and volatility of polar biomolecules, improves their chromatographic resolution, and provides characteristic mass fragmentation patterns, thereby enhancing sensitivity and selectivity of detection.
This document provides detailed application notes and protocols for the derivatization of biomolecules using this compound, focusing on its application in metabolomics and proteomics.
Principle of Derivatization with this compound
This compound reacts with nucleophilic functional groups present in biomolecules, such as primary and secondary amines (-NH2, -NHR), hydroxyl (-OH), and thiol (-SH) groups. The reaction is a nucleophilic acyl substitution, resulting in the formation of stable amide, ester, or thioester linkages and the release of hydrochloric acid (HCl). The long C19 aliphatic chain of this compound significantly increases the hydrophobicity of the derivatized analyte, which is advantageous for reverse-phase chromatography and improves volatility for GC-MS analysis.
Applications
The primary application of this compound derivatization is to enable or enhance the analysis of polar and non-volatile biomolecules by GC-MS. Key application areas include:
-
Amino Acid Analysis: Derivatization of the amino and carboxylic acid groups of amino acids allows for their separation and quantification in complex biological samples like protein hydrolysates, plasma, and urine.
-
Analysis of Biogenic Amines and Neurotransmitters: Many neurotransmitters (e.g., dopamine, serotonin) contain primary or secondary amine groups and can be derivatized to improve their detection at low concentrations.
-
Steroid and Sterol Profiling: The hydroxyl groups of steroids and sterols can be esterified to increase their volatility and improve chromatographic peak shape.
-
Fatty Acid and Lipid Analysis: While native long-chain fatty acids are amenable to GC-MS, derivatization of short-chain fatty acids or hydroxylated fatty acids can improve their analysis.
-
Drug Metabolism Studies: Derivatization can be used to analyze metabolites of drugs that contain reactive functional groups, aiding in pharmacokinetic and pharmacodynamic studies.
Experimental Protocols
Protocol 1: Derivatization of Amino Acids in a Protein Hydrolysate
This protocol describes the derivatization of amino acids for GC-MS analysis.
Materials:
-
This compound solution (10 mg/mL in anhydrous acetonitrile)
-
Protein hydrolysate sample (dried)
-
Pyridine (B92270) (anhydrous)
-
Acetonitrile (anhydrous, GC grade)
-
Hexane (B92381) (GC grade)
-
Sodium bicarbonate solution (5% w/v, aqueous)
-
Anhydrous sodium sulfate (B86663)
-
Internal Standard (e.g., Norvaline)
Procedure:
-
Sample Preparation: To 100 µL of the amino acid standard or sample in a reaction vial, add 10 µL of the internal standard solution. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 60°C.
-
Derivatization Reaction:
-
Add 50 µL of anhydrous pyridine to the dried sample.
-
Add 50 µL of the this compound solution.
-
Seal the vial tightly and vortex for 1 minute.
-
Incubate the reaction mixture at 70°C for 60 minutes in a heating block.
-
-
Extraction of Derivatives:
-
Cool the reaction vial to room temperature.
-
Add 500 µL of hexane and 500 µL of 5% sodium bicarbonate solution to the vial.
-
Vortex vigorously for 2 minutes to extract the derivatized amino acids into the hexane layer.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
-
Sample Cleanup:
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Vortex briefly and let it stand for 5 minutes.
-
-
Analysis:
-
Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.
-
Inject 1 µL of the sample into the GC-MS system.
-
Protocol 2: Derivatization of Steroids in Serum
This protocol is designed for the analysis of hydroxylated steroids.
Materials:
-
This compound solution (10 mg/mL in anhydrous toluene)
-
Serum sample
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Water (HPLC grade)
-
Toluene (anhydrous, GC grade)
-
Pyridine (anhydrous)
-
Internal Standard (e.g., epi-testosterone)
Procedure:
-
Sample Preparation and Extraction:
-
To 500 µL of serum, add the internal standard.
-
Perform a solid-phase extraction to isolate the steroid fraction. Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water. Load the serum sample. Wash with 3 mL of water. Elute the steroids with 3 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 50°C.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in 100 µL of anhydrous toluene.
-
Add 20 µL of anhydrous pyridine.
-
Add 50 µL of the this compound solution.
-
Seal the vial and incubate at 80°C for 90 minutes.
-
-
Workup:
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 500 µL of deionized water. Vortex for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new vial and dry it over anhydrous sodium sulfate.
-
-
Analysis:
-
Transfer the final extract to a GC-MS vial for analysis.
-
Data Presentation
The following tables provide representative data for the GC-MS analysis of nonadecanoyl-derivatized biomolecules.
Table 1: GC-MS Data for Derivatized Amino Acids
| Amino Acid | Derivatized Functional Groups | Retention Time (min) | Characteristic m/z ions | Limit of Quantification (LOQ) (µM) |
| Glycine | Amino, Carboxyl | 12.5 | 355, 282, 74 | 1.5 |
| Alanine | Amino, Carboxyl | 13.1 | 369, 296, 88 | 1.2 |
| Valine | Amino, Carboxyl | 14.2 | 397, 324, 116 | 1.0 |
| Leucine | Amino, Carboxyl | 14.8 | 411, 338, 130 | 0.8 |
| Proline | Secondary Amine, Carboxyl | 15.3 | 395, 322, 114 | 1.1 |
Table 2: GC-MS Data for Derivatized Steroids
| Steroid | Number of Derivatized -OH Groups | Retention Time (min) | Molecular Ion (M+) m/z | Key Fragment Ion m/z |
| Cholesterol | 1 | 25.4 | 668 | 368 (M - nonadecanoyl group) |
| Testosterone | 1 | 22.1 | 570 | 288 (steroid backbone) |
| Estradiol | 2 | 24.8 | 852 | 570 (M - nonadecanoyl group) |
| Cortisol | 3 | 28.9 | 1134 | 852 (M - nonadecanoyl group) |
Visualizations
Caption: Chemical reaction of this compound with biomolecule functional groups.
Caption: Workflow for biomolecule derivatization using this compound.
Applications of Nonadecanoyl Chloride in Material Science: Application Notes and Protocols
Disclaimer: Publicly available research specifically detailing the applications of Nonadecanoyl chloride in material science is limited. The following application notes and protocols are based on established applications of analogous long-chain acyl chlorides, such as palmitoyl (B13399708) chloride (C16) and stearoyl chloride (C18). These examples are provided to illustrate the expected reactivity and potential uses of this compound (C19) in similar contexts, given their structural and chemical similarities.
Surface Modification of Polymers: Hydrophobic Grafting onto Polyvinyl Alcohol (PVOH) Films
Long-chain acyl chlorides are effective reagents for hydrophobically modifying polymer surfaces that possess reactive hydroxyl (-OH) groups. The reaction involves an esterification process where the acyl chloride reacts with the hydroxyl groups on the polymer backbone, forming a stable ester linkage and releasing hydrochloric acid as a byproduct. This process significantly increases the water repellency of the material.
Application Note:
The grafting of this compound onto polyvinyl alcohol (PVOH) films can be utilized to enhance their water resistance, making them suitable for applications in moisture-sensitive packaging or coatings. The degree of hydrophobicity can be controlled by adjusting reaction parameters such as the concentration of the acyl chloride, reaction temperature, and duration of the reaction. Palmitoyl chloride (C16) and stearoyl chloride (C18) have been shown to be particularly effective for this purpose.[1]
Table 1: Parameters for Chemical Grafting of Acyl Chlorides onto PVOH Films
| Parameter | Range | Effect on Grafting |
| Acyl Chloride Concentration | 1 - 3% (in an inert solvent) | Higher concentration generally leads to a higher degree of grafting and increased hydrophobicity. |
| Grafting Temperature | 90 - 150°C | Increased temperature enhances the reaction rate, but may affect the polymer film's integrity. |
| Grafting Time | 2 - 20 minutes | Longer reaction times result in more extensive surface modification. |
Experimental Protocol: Gas-Phase Grafting of a Long-Chain Acyl Chloride onto a PVOH Film
This protocol is adapted from methods used for palmitoyl chloride.[2]
Materials:
-
Polyvinyl alcohol (PVOH) film (e.g., 50 µm thickness)
-
This compound (>98%)
-
Inert gas (e.g., Nitrogen or Argon)
-
Heating apparatus with temperature control
-
Reaction chamber
Procedure:
-
Place the PVOH film in the reaction chamber.
-
Heat the reaction chamber to the desired grafting temperature (e.g., 120°C) under a continuous flow of inert gas.
-
Introduce vaporized this compound into the reaction chamber. The concentration can be controlled by the temperature of the acyl chloride reservoir and the flow rate of the carrier gas.
-
Maintain the reaction for the specified grafting time (e.g., 10 minutes).
-
After the reaction, purge the chamber with inert gas to remove any unreacted this compound and HCl byproduct.
-
Allow the film to cool to room temperature.
-
The resulting film will have a hydrophobic surface due to the grafted nonadecanoyl chains.
Surface Functionalization of Nanoparticles for Enhanced Dispersibility
Acyl chlorides are used to functionalize the surface of nanoparticles, such as silica (B1680970) or quantum dots, to alter their surface chemistry. This is often a multi-step process where the nanoparticle surface is first modified to introduce reactive groups (e.g., amines), which can then react with the acyl chloride. This functionalization can improve the dispersibility of the nanoparticles in non-polar solvents and polymer matrices.
Application Note:
The surface of silica nanoparticles can be rendered hydrophobic by a two-step modification process. First, the surface hydroxyl groups of silica are reacted with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce primary amine groups. Subsequently, these amine groups are reacted with this compound to attach the long hydrocarbon chains to the surface. This modification enhances the compatibility of the silica nanoparticles with hydrophobic polymers for the development of advanced composite materials.
Table 2: Expected Properties of Functionalized Silica Nanoparticles
| Property | Unmodified Silica | Amine-Functionalized Silica | Nonadecanoyl-Functionalized Silica |
| Surface Chemistry | Hydrophilic (-OH groups) | Aminated (-NH2 groups) | Hydrophobic (-CONH-C18H37) |
| Dispersibility in Toluene (B28343) | Poor | Moderate | Good |
| Contact Angle with Water | < 20° | 40 - 60° | > 120° |
Experimental Protocol: Two-Step Surface Modification of Silica Nanoparticles
Materials:
-
Silica nanoparticles
-
(3-aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
This compound
-
Triethylamine (B128534) (Et3N)
-
Centrifuge
Procedure:
Step 1: Amination of Silica Nanoparticles
-
Disperse silica nanoparticles in anhydrous toluene.
-
Add APTES to the dispersion and reflux the mixture for 24 hours under an inert atmosphere.
-
Cool the mixture to room temperature.
-
Collect the amine-functionalized silica nanoparticles by centrifugation.
-
Wash the nanoparticles with toluene and then ethanol to remove unreacted APTES.
-
Dry the nanoparticles under vacuum.
Step 2: Acylation of Amine-Functionalized Silica Nanoparticles
-
Disperse the dried amine-functionalized silica nanoparticles in anhydrous toluene.
-
Add triethylamine to the dispersion to act as an acid scavenger.
-
Slowly add a solution of this compound in anhydrous toluene to the dispersion under stirring.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
Collect the Nonadecanoyl-functionalized silica nanoparticles by centrifugation.
-
Wash the nanoparticles with toluene and then ethanol to remove unreacted reagents and byproducts.
-
Dry the final product under vacuum.
Synthesis of Lipids for Nanoparticle-Based Drug Delivery Systems
In the field of drug delivery, long-chain acyl chlorides are crucial intermediates for the synthesis of custom lipids used in the formulation of lipid nanoparticles (LNPs) and solid lipid nanoparticles (SLNs). These nanoparticles are effective carriers for therapeutic agents, including mRNA and small molecule drugs.
Application Note:
This compound can be used to synthesize various classes of lipids, such as phospholipids, ionizable lipids, and triglycerides, by reacting it with appropriate alcohol-containing precursors. For example, reacting this compound with glycerol (B35011) or a functionalized diol can produce mono-, di-, or tri-acylated lipids with defined properties. These custom lipids can then be incorporated into LNP formulations to optimize drug encapsulation efficiency, particle stability, and cellular uptake. The synthesis typically begins with the conversion of the corresponding fatty acid (nonadecanoic acid) to the more reactive acyl chloride.
Experimental Protocol: Synthesis of a Diacyl-Glycerol Lipid
Materials:
-
Nonadecanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)pyrrolidine-2,5-dione (a protected glycerol derivative)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) solution
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of this compound
-
Dissolve Nonadecanoic acid in an excess of thionyl chloride.
-
Heat the mixture gently (e.g., to 40-50°C) for 2-3 hours until gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain crude this compound. This is often used immediately in the next step without further purification.
Step 2: Esterification with Protected Glycerol
-
Dissolve the protected glycerol derivative in anhydrous DCM in the presence of pyridine.
-
Cool the solution in an ice bath.
-
Slowly add the freshly prepared this compound to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a dilute HCl solution.
-
Separate the organic layer, wash with sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting protected diacyl-glycerol by silica gel column chromatography.
Step 3: Deprotection (if necessary)
-
The protecting group on the glycerol backbone can be removed under acidic conditions to yield the final diacyl-glycerol lipid.
References
Application Notes and Protocols: A Step-by-Step Guide for Nonadecanoyl Chloride Handling and Quenching
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the safe handling and quenching of Nonadecanoyl chloride. The information is intended to ensure the safety of laboratory personnel and the integrity of experimental procedures.
Properties of this compound
This compound is a fatty acyl chloride that is solid at room temperature.[1] It is a corrosive and moisture-sensitive compound that requires careful handling to prevent accidents and ensure experimental success.[2][3]
| Property | Value | Reference |
| CAS Number | 59410-47-8 | [4] |
| Molecular Formula | C₁₉H₃₇ClO | [4] |
| Molecular Weight | 316.95 g/mol | [1][4] |
| Form | Solid | [1] |
| Purity | >99% | [4] |
| Storage | Room temperature in a dry, cool, and well-ventilated place.[2][5][6] | [4] |
| Storage Class | 8B - Non-combustible corrosive hazardous materials | [1] |
Safe Handling Protocol
Due to its corrosive nature, all handling of this compound must be conducted in a well-ventilated fume hood.[2][7] An eyewash station and safety shower should be readily accessible.[2][7]
Personal Protective Equipment (PPE)
A comprehensive set of PPE is mandatory to protect against the hazardous properties of this compound.[8][9]
-
Eye Protection : Tightly fitting safety goggles with side-shields or a full-face shield.[5][7][10]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[5][6][10] Gloves must be inspected before use and changed immediately if contaminated.[5][7]
-
Body Protection : A flame-resistant lab coat or chemical-resistant apron worn over personal clothing.[5][8] For larger quantities, a chemical splash suit may be necessary.[8]
-
Respiratory Protection : For situations with inadequate ventilation or potential for aerosol formation, a NIOSH-approved respirator with an appropriate cartridge for acid gases is required.[2][10]
-
Footwear : Closed-toe, chemical-resistant shoes.[11]
Caption: Workflow for the Safe Handling of this compound.
Storage and Disposal
This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as water, strong oxidizing agents, strong bases, alcohols, and amines.[2][5] The storage area should be designated for corrosive materials.[2][6] Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[2]
Quenching Protocol
Quenching is the process of safely neutralizing unreacted this compound. This is a critical step to render the reaction mixture safe for work-up and disposal.[12] The reaction is exothermic and will generate hydrogen chloride gas, so it must be performed in a fume hood with caution.[12][13]
Quenching Agents
The choice of quenching agent depends on the desired byproduct and the stability of the main product.[12]
| Quenching Agent | Resulting Byproduct from this compound | Secondary Byproduct |
| Water (H₂O) | Nonadecanoic acid | Hydrogen Chloride (HCl) |
| Alcohol (e.g., Methanol, CH₃OH) | Methyl nonadecanoate (B1228766) (Ester) | Hydrogen Chloride (HCl) |
| Amine (e.g., Diethylamine, (CH₃CH₂)₂NH) | N,N-Diethylnonadecanamide (Amide) | Diethylammonium chloride |
Table adapted from BenchChem Application Notes.[12]
Step-by-Step Quenching and Work-up Procedure
The following is a general protocol for quenching this compound.
-
Preparation :
-
Quenching :
-
Slowly and carefully add the chosen quenching agent (water, alcohol, or amine) dropwise to the cooled reaction mixture with vigorous stirring.[14]
-
WARNING : NEVER add water to the acyl chloride; ALWAYS add the acyl chloride (or the reaction mixture containing it) to the quenching agent, or add the quenching agent to the reaction mixture very slowly.[15]
-
Continue the slow addition, monitoring for any temperature increase or gas evolution.[14] If the reaction becomes too vigorous, pause the addition and allow the mixture to cool.
-
Once the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure all the this compound has reacted.[12]
-
-
Work-up (if necessary) :
-
If the desired product needs to be separated from the quenching byproduct, a liquid-liquid extraction is typically performed.[12]
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in which the desired product is soluble.[12]
-
If water was used for quenching and the product is stable in basic conditions, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the nonadecanoic acid byproduct.[12] Repeat this wash one or two more times.[12]
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.[12]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[12]
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to isolate the crude product.[12]
-
If the product is not stable under basic conditions, wash with deionized water instead of sodium bicarbonate solution.[12] The resulting mixture of product and byproduct will then likely require purification by column chromatography.[12]
-
Caption: Step-by-step quenching and work-up of this compound.
Emergency Procedures
In the event of exposure or a spill, immediate action is crucial.
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][15]
-
Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][3] Seek immediate medical attention.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[3][7]
-
Ingestion : Do NOT induce vomiting.[2][3] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
-
Spills : Evacuate the area.[5] Wear appropriate PPE.[5] Absorb the spill with an inert, dry material (e.g., sand or earth) and place it in a suitable container for disposal.[15] Do not use combustible materials, such as sawdust. Avoid runoff into storm sewers and ditches which lead to waterways.[5]
References
- 1. This compound = 99.0 GC 59410-47-8 [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. larodan.com [larodan.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. benchchem.com [benchchem.com]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Technical Support Center: Nonadecanoyl Chloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Nonadecanoyl chloride synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my yield of this compound unexpectedly low?
Low yields in this compound synthesis are common and can be attributed to several factors:
-
Presence of Moisture: this compound is highly reactive and readily hydrolyzes back to nonadecanoic acid in the presence of water. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Incomplete Reaction: The conversion of nonadecanoic acid to its acid chloride may be incomplete. This can be due to insufficient chlorinating agent, low reaction temperature, or short reaction time. Consider increasing the molar excess of the chlorinating agent (e.g., thionyl chloride) or extending the reaction time.[1][2]
-
Degradation of the Product: Prolonged heating or exposure to impurities can lead to the degradation of the acid chloride. It is crucial to monitor the reaction progress and avoid excessive heating.
-
Loss during Workup: this compound can be lost during purification steps. Given its reactivity, it is often recommended to use the crude product directly in the subsequent reaction step after removing the excess chlorinating agent and byproducts under vacuum.[1]
2. How can I confirm the formation of this compound if it is unstable on a TLC plate?
Direct analysis of acyl chlorides by Thin Layer Chromatography (TLC) is often unreliable as the silica (B1680970) gel on the TLC plate can cause hydrolysis back to the starting carboxylic acid.[1] A common and effective method to confirm its formation is to quench a small aliquot of the reaction mixture with a nucleophile, such as methanol (B129727) or benzylamine. This will form the corresponding stable methyl ester or benzylamide, which can be easily analyzed by TLC or other analytical techniques to infer the conversion to the acid chloride.
3. What is the most effective method for removing excess thionyl chloride (SOCl₂)?
Complete removal of excess thionyl chloride is critical as it can interfere with subsequent reactions. Several methods can be employed:
-
Distillation under Reduced Pressure: Thionyl chloride is volatile (boiling point: 76 °C) and can be removed by distillation under reduced pressure. However, care must be taken to avoid co-distillation of the product if it is also volatile. A cold trap is recommended to protect the vacuum pump.[1]
-
Azeotropic Distillation: Adding a dry, inert solvent like toluene (B28343) and subsequently removing it under reduced pressure can effectively co-distill the remaining traces of thionyl chloride. This process can be repeated multiple times to ensure complete removal.[1]
-
Inert Gas Stream: Bubbling a stream of dry nitrogen or argon through the reaction mixture can also help to carry away the volatile thionyl chloride.
4. My reaction mixture has turned dark. What could be the cause and how can it be prevented?
A dark reaction mixture can indicate decomposition or side reactions. This may be caused by:
-
High Reaction Temperatures: Overheating the reaction can lead to the decomposition of the starting material or the product. It is advisable to carry out the reaction at a moderate temperature (e.g., 35-95°C) and monitor it closely.[1][3]
-
Impurities in the Starting Material: Impurities in the nonadecanoic acid can lead to side reactions and discoloration. Ensure the starting material is of high purity.
-
Excess Catalyst: If using a catalyst like N,N-dimethylformamide (DMF), an excessive amount can sometimes lead to side reactions and discoloration.[3]
To prevent discoloration, use pure starting materials, maintain careful temperature control, and use the appropriate amount of catalyst. If the crude product is dark, purification by distillation under high vacuum may be necessary, although this can be challenging for high molecular weight acid chlorides.
Quantitative Data Summary
The following tables provide typical reaction conditions and expected yields for the synthesis of long-chain fatty acid chlorides, which can be adapted for this compound.
Table 1: Thionyl Chloride Method - Reaction Parameters
| Parameter | Value | Reference |
| Molar Ratio (Fatty Acid:SOCl₂) | 1 : 1.5 - 3 | [1][3] |
| Catalyst | N,N-dimethylformamide (DMF) (catalytic amount) | [2][3] |
| Temperature | 35 - 95 °C | [1][3] |
| Reaction Time | 2 - 5 hours | [1][3] |
| Solvent | Neat (no solvent) or inert solvent (e.g., Toluene) | [1][4] |
Table 2: Oxalyl Chloride Method - Reaction Parameters
| Parameter | Value | Reference |
| Molar Ratio (Fatty Acid:Oxalyl Chloride) | 1 : 1.5 - 4 | [5] |
| Catalyst | N,N-dimethylformamide (DMF) (catalytic amount) | [4][5] |
| Temperature | 0 °C to Room Temperature | [5] |
| Reaction Time | 1 - 4 hours | [5] |
| Solvent | Dichloromethane (DCM) | [4][5] |
Table 3: Expected Yields for Long-Chain Fatty Acid Chlorides
| Chlorinating Agent | Purity | Expected Yield | Notes |
| Thionyl Chloride | >90% | >90% | Yield is often assumed based on the use of the crude product in the next step. |
| Oxalyl Chloride | >95% | >95% | Generally provides higher purity and is easier to remove excess reagent.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
Materials:
-
Nonadecanoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (anhydrous)
-
Anhydrous toluene (optional)
Procedure:
-
In a two-necked round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), add nonadecanoic acid (1 equivalent).
-
Slowly add thionyl chloride (1.5 - 2 equivalents) to the flask with stirring. The addition can be done at room temperature.[1]
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).[2]
-
Heat the reaction mixture to 35-40°C in a water bath and maintain it for 2-5 hours, or until the evolution of gas ceases.[1]
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
(Optional) Add anhydrous toluene to the flask and remove it under reduced pressure to azeotropically remove any remaining traces of thionyl chloride. Repeat this step 2-3 times.[1]
-
The resulting crude this compound is typically a yellow oily liquid or a low-melting solid and can be used in the next step without further purification.
Visualizations
Caption: Workflow for the synthesis and troubleshooting of this compound.
Caption: Simplified mechanism for the formation of this compound.
References
Technical Support Center: Reactions of Nonadecanoyl Chloride with Nucleophiles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving nonadecanoyl chloride and various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of this compound with nucleophiles?
The primary reaction is a nucleophilic acyl substitution.[1] this compound, a long-chain aliphatic acyl chloride, is highly reactive. The carbonyl carbon is electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms, making it susceptible to attack by nucleophiles.[2] The general mechanism involves the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group.[1][3]
Q2: My reaction with an amine nucleophile is giving a low yield of the desired nonadecanamide. What are the potential causes?
Low yields in the amidation of this compound can arise from several factors:
-
Hydrolysis of this compound: Acyl chlorides are highly sensitive to moisture.[4] Any water present in your reaction solvent or on your glassware will react with this compound to form nonadecanoic acid, a common byproduct that reduces the yield of your desired amide.
-
Protonation of the Amine: The reaction between this compound and an amine produces hydrogen chloride (HCl) as a byproduct.[5] This HCl can protonate the amine nucleophile, rendering it non-nucleophilic and unable to react with the acyl chloride. This effectively removes your reactant from the reaction mixture.[6]
-
Inadequate Stoichiometry: Using an insufficient amount of the amine or a base to scavenge the generated HCl can lead to an incomplete reaction.
Q3: I am observing a white precipitate in my amidation reaction. What is it and how can I prevent it?
The white precipitate is likely the hydrochloride salt of your amine nucleophile.[7] As the reaction proceeds, the generated HCl reacts with the basic amine to form this salt, which may be insoluble in your reaction solvent.[5]
To prevent its formation and ensure your reaction goes to completion, you can:
-
Use a slight excess (e.g., 1.1 to 2 equivalents) of the amine nucleophile. One equivalent will react to form the amide, while the excess will act as a base to neutralize the HCl.[7]
-
Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine (B92270), to the reaction mixture.[8] This base will scavenge the HCl without competing with your primary nucleophile.
Q4: When reacting this compound with an alcohol to form an ester, the reaction is sluggish. How can I improve the reaction rate?
While reactions with simple primary and secondary alcohols are generally rapid, sterically hindered alcohols may react more slowly.[9] To improve the reaction rate for esterification:
-
Use a Catalyst: Adding a catalytic amount of a tertiary amine like pyridine or 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction.[10]
-
Increase the Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.
-
Ensure Anhydrous Conditions: As with all acyl chloride reactions, the presence of water will lead to the formation of the corresponding carboxylic acid, reducing your ester yield.
Q5: Are there any specific safety precautions I should take when working with this compound?
Yes, this compound is a corrosive and moisture-sensitive compound. Always handle it in a well-ventilated fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Avoid inhalation of its vapors and contact with skin and eyes.[11] In case of a spill, neutralize it with a suitable agent like sodium bicarbonate before cleaning up. Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as water, alcohols, amines, and strong bases.[11][12]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during reactions of this compound with different nucleophiles.
Reaction with Amine Nucleophiles (Amide Formation)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Amide | 1. Hydrolysis of this compound: Presence of moisture. 2. Incomplete reaction: Insufficient amine or base. 3. Side reaction with solvent: Reactive solvent. | 1. Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (e.g., triethylamine). 3. Use an inert, aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether. |
| Formation of a White Precipitate | Formation of amine hydrochloride salt: The HCl byproduct reacts with the amine. | This is often expected. You can either: a) Filter off the salt at the end of the reaction. b) Add a non-nucleophilic base to keep the reaction mixture homogeneous. |
| Multiple Products Observed by TLC/LC-MS | 1. Presence of nonadecanoic acid: From hydrolysis. 2. Diacylation of primary amine: If excess this compound is used. | 1. Follow strict anhydrous procedures. 2. Use a slight excess of the amine relative to the this compound. Add the this compound dropwise to the amine solution to avoid localized high concentrations of the acyl chloride. |
Reaction with Alcohol Nucleophiles (Ester Formation)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Ester | 1. Hydrolysis of this compound: Presence of moisture. 2. Incomplete reaction: Sluggish reaction with sterically hindered alcohols. | 1. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Add a catalytic amount of pyridine or DMAP. Consider gentle heating of the reaction mixture. |
| Reaction does not go to completion | Reversibility of the reaction (less common with acyl chlorides but possible with impurities): Presence of HCl can catalyze the reverse reaction. | Add a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct and drive the reaction to completion. |
| Product is contaminated with nonadecanoic acid | Hydrolysis of the starting material. | Rigorously dry all solvents and glassware before use. Perform the reaction under an inert atmosphere. |
Experimental Protocols
General Protocol for the Synthesis of N-substituted Nonadecanamide
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.
-
Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for the Synthesis of a Nonadecanoate Ester
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base such as pyridine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.
-
Add the this compound solution dropwise to the stirred alcohol solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until completion is confirmed by TLC.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with a dilute acid solution (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the resulting crude ester by column chromatography or distillation under reduced pressure.
Visualizations
Caption: Main and side reaction pathways for this compound.
Caption: Troubleshooting workflow for low yield reactions.
References
- 1. savemyexams.com [savemyexams.com]
- 2. savemyexams.com [savemyexams.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Amide Synthesis [fishersci.it]
- 9. Evaluation of esterification routes for long chain cellulose esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. edvotek.com [edvotek.com]
Technical Support Center: Purification of Nonadecanoyl Chloride Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of Nonadecanoyl chloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified Product | Thermal Decomposition: this compound, like other long-chain acyl chlorides, can degrade at high temperatures. | - Utilize high-vacuum distillation to lower the boiling point. - Ensure the temperature of the heating bath is only slightly higher than the vapor temperature during distillation. |
| Hydrolysis: Exposure to moisture in the atmosphere or from wet glassware/solvents will convert the acyl chloride back to nonadecanoic acid. | - Use flame-dried or oven-dried glassware. - Use anhydrous solvents. - Conduct all manipulations under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Incomplete Reaction: The initial reaction to form this compound may not have gone to completion. | - Before purification, ensure the conversion of nonadecanoic acid is complete. This can be checked by derivatizing a small aliquot with an alcohol (e.g., methanol) and analyzing by GC-MS to see if any of the starting carboxylic acid remains. | |
| Product is Discolored (Yellow to Brown) | Thermal Degradation: Overheating during the reaction or purification can cause decomposition. | - Purify the starting material, nonadecanoic acid, before conversion to the acyl chloride. - Maintain strict temperature control during the reaction and purification. - If refluxing is necessary, minimize the duration. |
| Impurities in Starting Materials: Impurities in the nonadecanoic acid or chlorinating agent can lead to colored byproducts. | - Use high-purity starting materials. - Consider purifying the nonadecanoic acid by recrystallization before converting it to the acyl chloride. | |
| Purified Product is Contaminated with Nonadecanoic Acid | Hydrolysis: The product has been exposed to moisture during or after purification. | - Handle the purified product strictly under anhydrous and inert conditions. - Store the final product in a sealed container under nitrogen or argon in a desiccator. |
| Product Solidifies in the Condenser During Distillation | Condenser Temperature is Too Low: The melting point of this compound is reached in the condenser. | - Use a condenser with a wider bore. - Circulate water at a slightly warmer temperature (e.g., 25-30°C) through the condenser to prevent solidification while still allowing for condensation. |
| Inconsistent Results Between Batches | Poor Control of Reaction/Purification Parameters: Variations in temperature, reaction time, or moisture control. | - Use a temperature-controlled heating mantle or oil bath with a thermocouple for precise temperature management. - Document all experimental parameters for each batch to ensure reproducibility. |
| Difficulty in Monitoring the Reaction/Purification by TLC | Reactivity of Acyl Chloride on Silica (B1680970) Gel: Acyl chlorides can react with the silica gel on a TLC plate, leading to streaking and decomposition, which can be misleading.[2] | - To monitor the reaction, take a small aliquot from the reaction mixture and quench it with a nucleophile like methanol (B129727) or benzylamine (B48309) to form the stable methyl ester or benzylamide derivative. These derivatives are stable on TLC and can be easily visualized.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in a this compound reaction product?
A1: The most common impurity is the corresponding carboxylic acid, nonadecanoic acid. This is typically formed by the hydrolysis of this compound upon exposure to moisture from the atmosphere, solvents, or glassware.
Q2: How can I remove the excess chlorinating agent (e.g., thionyl chloride or oxalyl chloride) after the reaction?
A2: Excess volatile chlorinating agents and the reaction solvent can be removed by rotary evaporation. To ensure complete removal, you can add an anhydrous, inert solvent like toluene (B28343) and co-evaporate it under reduced pressure. This process can be repeated to chase out the last traces of the reactive chlorinating agent.[1]
Q3: Is vacuum distillation the only way to purify this compound?
A3: High-vacuum distillation is the most common and effective method for purifying long-chain acyl chlorides as it allows for purification at lower temperatures, thus preventing thermal decomposition. However, for small-scale purifications or for thermally sensitive compounds, recrystallization from a suitable anhydrous, non-polar solvent can also be an effective method.
Q4: What are suitable solvents for the recrystallization of this compound?
A4: this compound is a non-polar molecule and is soluble in non-polar organic solvents. Suitable solvents for recrystallization would be those in which the acyl chloride is soluble at higher temperatures but less soluble at lower temperatures. Anhydrous hexane, heptane, or other hydrocarbon solvents could be good candidates. Solvent screening is recommended to find the optimal solvent or solvent mixture.
Q5: How should I properly store purified this compound?
A5: this compound is moisture-sensitive and should be stored in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon. Storing the container in a desiccator will provide an additional layer of protection against moisture.
Q6: How can I confirm the purity of my final this compound product?
A6: Purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS). To avoid issues with the reactivity of the acyl chloride in the GC inlet, it is best to derivatize the product first. For example, reacting a small sample with anhydrous methanol will convert it to the methyl nonadecanoate (B1228766) ester, which is stable and can be easily analyzed by GC-MS. The presence of methyl nonadecanoate as the major peak would indicate a successful synthesis, and the absence of other significant peaks would confirm its purity.
Experimental Protocols
Protocol 1: High-Vacuum Distillation of this compound
Objective: To purify this compound by removing lower-boiling impurities and unreacted starting materials.
Materials:
-
Crude this compound
-
Flame-dried distillation apparatus (short-path distillation apparatus is recommended)
-
High-vacuum pump
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
-
Temperature-controlled heating mantle
-
Thermocouple
-
Inert gas (nitrogen or argon) supply
Procedure:
-
Assemble the flame-dried distillation apparatus while it is still hot and purge with a gentle stream of inert gas as it cools.
-
Quickly transfer the crude this compound to the distillation flask.
-
Attach the flask to the distillation apparatus under a positive pressure of inert gas.
-
Slowly and carefully apply a high vacuum to the system. Ensure the cold trap is functioning to protect the vacuum pump.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.
-
Monitor the temperature of the vapor as the distillation begins. For long-chain acyl chlorides, the boiling point will be significantly lower under vacuum. For example, nonanoyl chloride boils at 108-110 °C at 22 mmHg. The boiling point of this compound will be higher but can be reduced to a manageable temperature under a high vacuum.
-
Collect the fraction that distills at a constant temperature. This is your purified this compound.
-
Once the distillation is complete, allow the apparatus to cool to room temperature before slowly releasing the vacuum under a counter-flow of inert gas.
-
Transfer the purified product to a clean, dry, and inert gas-flushed storage container.
Protocol 2: Analysis of this compound Purity by GC-MS Derivatization
Objective: To determine the purity of this compound by converting it to a stable ester derivative for GC-MS analysis.
Materials:
-
Purified this compound
-
Anhydrous methanol
-
Anhydrous dichloromethane (B109758) (DCM)
-
Small vial with a septum cap
-
GC-MS instrument
Procedure:
-
In a clean, dry vial, dissolve a small amount (1-2 mg) of the purified this compound in 0.5 mL of anhydrous DCM.
-
Add a few drops of anhydrous methanol to the solution. The reaction is typically very fast.
-
Allow the reaction to proceed for 5-10 minutes at room temperature.
-
Dilute the sample to an appropriate concentration with DCM.
-
Inject an aliquot of the resulting solution into the GC-MS.
-
Analyze the resulting chromatogram and mass spectrum. The major peak should correspond to methyl nonadecanoate. The presence of other significant peaks may indicate impurities.
Visualizations
Caption: Purification Workflow for this compound
Caption: Troubleshooting Logic for Low Yield
References
Technical Support Center: Overcoming Solubility Challenges of Nonadecanoyl Chloride in Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nonadecanoyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on overcoming solubility issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound (C₁₉H₃₇ClO) is a long-chain acyl chloride. Due to its long, non-polar hydrocarbon tail, it is generally soluble in non-polar aprotic organic solvents and exhibits poor solubility in polar solvents. It is highly reactive with protic solvents such as water and alcohols.
Q2: I'm having trouble dissolving this compound in my reaction solvent. What are some common reasons for this?
Solubility issues with this compound can arise from several factors:
-
Inappropriate Solvent Choice: Using a polar solvent will likely result in poor solubility.
-
Low Temperature: The solubility of solids generally decreases at lower temperatures.
-
Insufficient Solvent Volume: The concentration of this compound may be too high for the amount of solvent used.
-
Purity of the Reagent: Impurities in the this compound can affect its solubility characteristics.
Q3: Which solvents are recommended for reactions with this compound?
Based on the behavior of analogous long-chain acyl chlorides like stearoyl chloride (C18) and palmitoyl (B13399708) chloride (C16), the following aprotic solvents are recommended:
-
Non-polar solvents: Hexane, Toluene, Chloroform.[1]
-
Moderately polar aprotic solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.[2][3]
It is crucial to use anhydrous (dry) solvents, as this compound will react with any residual water.
Q4: Can I heat the mixture to improve the solubility of this compound?
Yes, gently warming the solvent can significantly improve the solubility of long-chain acyl chlorides.[2] Most solid substances, including this compound, become more soluble as the temperature increases.[4][5] However, it is important to consider the thermal stability of your other reactants and the boiling point of your chosen solvent. For many reactions, bringing the solvent to a gentle reflux is a common practice to ensure all reactants are fully dissolved.
Q5: My acylation reaction is not proceeding even after the this compound appears to be dissolved. What could be the issue?
Several factors could be at play:
-
Inactivated Amine: The hydrochloric acid (HCl) byproduct of the acylation reaction can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The addition of a base is necessary to neutralize this HCl.[6][7]
-
Steric Hindrance: If your amine substrate is sterically hindered, the reaction may be slow.
-
Low Reactivity of the Amine: Some amines are inherently less nucleophilic.
-
Moisture Contamination: Traces of water can hydrolyze the this compound to the unreactive nonadecanoic acid.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when using this compound in chemical reactions.
Issue 1: this compound does not dissolve.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate solvent | Switch to a non-polar aprotic solvent such as hexane, toluene, DCM, or THF. | Long-chain acyl chlorides have poor solubility in polar solvents. |
| Low temperature | Gently warm the reaction mixture. | The solubility of solids generally increases with temperature.[4][5] |
| High concentration | Increase the volume of the solvent to reduce the concentration of the acyl chloride. | |
| Precipitation on cooling | If the reaction is run at a low temperature (e.g., 0 °C), ensure the this compound is fully dissolved at room temperature before cooling. | Some long-chain acyl chlorides may precipitate out of solution at lower temperatures. |
Issue 2: The reaction is sluggish or does not proceed to completion.
| Potential Cause | Troubleshooting Step | Rationale |
| HCl byproduct inhibiting the reaction | Add a stoichiometric amount of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to the reaction mixture.[6] | The base will scavenge the HCl produced, preventing the protonation of the amine nucleophile.[6][7] |
| Low nucleophilicity of the amine | Add a catalytic amount of 4-Dimethylaminopyridine (DMAP). | DMAP is a highly effective acylation catalyst that can accelerate slow reactions. |
| Steric hindrance | Increase the reaction temperature and/or reaction time. | Higher temperatures provide more kinetic energy to overcome the activation barrier. |
| Reagent degradation | Ensure the this compound is fresh and has been stored under anhydrous conditions. Use freshly distilled and dried solvents. | Acyl chlorides are sensitive to moisture and can hydrolyze over time. |
Data Presentation
| Solvent | Type | Expected Solubility of this compound | Notes |
| Hexane | Non-polar aprotic | Soluble | A good choice for reactions with non-polar substrates.[1] |
| Toluene | Non-polar aprotic | Soluble | Higher boiling point than hexane, allowing for reactions at elevated temperatures.[8] |
| Dichloromethane (DCM) | Polar aprotic | Soluble | A versatile solvent for a wide range of organic reactions. |
| Tetrahydrofuran (THF) | Polar aprotic | Soluble | Often used in reactions requiring a slightly more polar medium.[9] |
| Ethyl Acetate | Polar aprotic | Sparingly Soluble to Soluble | Solubility may be limited and might require heating.[2][3] |
| Acetonitrile | Polar aprotic | Likely Sparingly Soluble | Due to its polarity, solubility may be limited. |
| N,N-Dimethylformamide (DMF) | Polar aprotic | Likely Soluble | A powerful solvent, but care must be taken as it can be difficult to remove. |
| Water | Polar protic | Insoluble (reacts) | This compound will rapidly hydrolyze in the presence of water.[1] |
| Ethanol | Polar protic | Insoluble (reacts) | Reacts with alcohols to form esters. |
Experimental Protocols
Key Experiment: Synthesis of an N-Aryl Amide using this compound (Schotten-Baumann Conditions)
This protocol details a general procedure for the acylation of a primary amine with this compound, a common application where solubility is a key consideration.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Dissolving this compound: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM. If solubility is an issue at room temperature, gently warm the mixture until a clear solution is obtained, then allow it to cool back to room temperature.
-
Addition: Transfer the this compound solution to a dropping funnel and add it dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude amide product.
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A step-by-step guide to resolving solubility problems with this compound.
Signaling Pathway of a Typical Acylation Reaction
Caption: The key steps in the acylation of an amine with this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. usbio.net [usbio.net]
- 3. Palmitoyl chloride CAS#: 112-67-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. 112-76-5 CAS MSDS (STEAROYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Palmitoyl Chloride|98%+|CAS 112-67-4 Supplier [benchchem.com]
Preventing hydrolysis of Nonadecanoyl chloride during experiments
Welcome to the Technical Support Center for Nonadecanoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing, identifying, and troubleshooting issues related to the hydrolysis of this compound during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis?
A1: this compound (C₁₉H₃₇ClO) is an acyl chloride, a class of organic compounds characterized by a -COCl functional group. Due to the strong electron-withdrawing effects of the adjacent oxygen and chlorine atoms, the carbonyl carbon is highly electrophilic. Hydrolysis is a chemical reaction where this compound reacts with water. This reaction is a type of nucleophilic addition-elimination.[1][2] The water molecule acts as a nucleophile, attacking the carbonyl carbon. The final products of this reaction are Nonadecanoic acid and hydrogen chloride (HCl) gas.[1][3][4] The reaction is typically rapid and exothermic, even with trace amounts of moisture.[5][6]
Q2: Why is it critical to prevent the hydrolysis of this compound?
A2: Preventing hydrolysis is crucial for several reasons that directly impact experimental outcomes:
-
Reduced Yield: The primary consequence is the consumption of the starting material, which leads to a lower yield of your desired acylated product.[7]
-
Product Contamination: The formation of Nonadecanoic acid introduces a significant impurity into the reaction mixture that can be difficult to separate from the desired product, especially if they have similar physical properties.
-
Side Reactions: The HCl gas produced can catalyze unwanted side reactions or react with acid-sensitive functional groups in your substrate or product.
-
Inconsistent Results: Failure to control moisture leads to poor reproducibility between experiments.
Q3: What are the tell-tale signs of hydrolysis?
A3: You can detect hydrolysis through both direct observation and analytical methods:
-
Visual Cues: When opening a container of this compound, the appearance of "steamy" or "fuming" white vapor is a strong indicator that the compound is reacting with atmospheric moisture to produce HCl gas.[5][6]
-
Analytical Confirmation: The most definitive way to confirm hydrolysis is through analytical techniques. The presence of Nonadecanoic acid can be detected as a distinct peak in Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analyses.[8] Nuclear Magnetic Resonance (NMR) spectroscopy will also show a characteristic carboxylic acid proton signal (~10-13 ppm).
Q4: How should I properly store this compound to minimize hydrolysis?
A4: Proper storage is the first line of defense against hydrolysis. Given its reactivity, this compound is classified as a corrosive, moisture-sensitive material.
| Storage Parameter | Recommendation | Rationale |
|---|---|---|
| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon). | Prevents contact with atmospheric moisture. |
| Container | Use a tightly sealed, corrosion-resistant container. Sure/Seal™ bottles are ideal. | Prevents moisture ingress and degradation of the container. |
| Location | Keep in a cool, dry place away from incompatible materials. A desiccator is recommended. | Low temperature slows degradation, and segregation prevents accidental reactions. |
| Incompatible Materials | Store away from water, alcohols, amines, and strong bases. | These compounds will readily react with and consume the acyl chloride. |
Q5: What solvents are compatible with this compound for reactions?
A5: The choice of solvent is critical. Only anhydrous (dry) aprotic solvents should be used. Protic solvents like water or alcohols will react directly with the acyl chloride.
| Solvent Class | Suitability | Examples |
|---|---|---|
| Aprotic, Non-polar | Excellent | Dichloromethane (B109758) (DCM), Chloroform, Toluene, Hexanes |
| Aprotic, Ethereal | Good | Tetrahydrofuran (THF), Diethyl ether, Dioxane |
| Aprotic, Polar | Use with Caution | Acetonitrile (ACN), Dimethylformamide (DMF) |
| Protic Solvents | Incompatible | Water, Methanol, Ethanol, Acetic Acid |
Troubleshooting Guide
This guide addresses common issues encountered during acylation reactions involving this compound.
Problem: My reaction has a low or no yield of the desired product.
This is a frequent problem, often pointing to the degradation of the acyl chloride or suboptimal reaction conditions.[7][9][10][11] Use the following workflow to diagnose the issue.
Problem: My final product is contaminated with Nonadecanoic acid.
-
Cause: This is a direct result of this compound hydrolysis either before or during the reaction.
-
Confirmation: Use an analytical method like GC, HPLC, or NMR to confirm the presence and quantity of the carboxylic acid impurity.[8]
-
Solution:
-
Prevention: For future experiments, rigorously follow the protocols for anhydrous conditions outlined below. Ensure your solvent and other reagents are completely dry.
-
Purification: The carboxylic acid can often be removed from the neutral amide or ester product via an aqueous workup. Wash the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate or 1M NaOH) to convert the acidic impurity into its water-soluble carboxylate salt, which will partition into the aqueous layer.[11]
-
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound under Anhydrous Conditions
This protocol describes the safe handling of this compound to prevent moisture exposure.
-
Materials:
-
This compound in a Sure/Seal™ bottle
-
Flame-dried glassware (reaction flask, syringes, needles)
-
Inert gas source (Nitrogen or Argon) with a manifold
-
Anhydrous solvent (e.g., Dichloromethane)
-
-
Procedure:
-
Assemble all glassware and flame-dry it under vacuum, then allow it to cool to room temperature under a positive pressure of inert gas.
-
Place a balloon filled with inert gas on the reaction flask.
-
To withdraw the reagent, pierce the septum of the Sure/Seal™ bottle with a needle connected to the inert gas line to create a positive pressure.
-
Use a clean, dry syringe fitted with a needle to pierce the septum and slowly withdraw the required amount of this compound (Note: it may need to be gently warmed if it is solid at room temperature).
-
Quickly transfer the reagent to the reaction flask by injecting it through the flask's septum.
-
If weighing a solid portion, do so quickly in a glovebox or under a stream of inert gas.
-
Protocol 2: General Procedure for N-Acylation of a Primary Amine
This protocol provides a general method for forming an amide using this compound.
-
Methodology:
-
Preparation: Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of nitrogen or argon.
-
Reaction Setup: Through the septum, add the primary amine substrate (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM). Add a non-nucleophilic base such as triethylamine (B128534) (1.2 equivalents).[12][13] Cool the stirred solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of this compound (1.05-1.1 equivalents) in anhydrous DCM to the cooled amine solution dropwise via syringe.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).[12]
-
Work-up: Once the reaction is complete, quench it by slowly adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove the base), saturated aqueous NaHCO₃ (to remove any unreacted acid), and finally with brine.
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization.
-
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemrevise.org [chemrevise.org]
- 4. savemyexams.com [savemyexams.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting guide for incomplete Nonadecanoyl chloride reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Nonadecanoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound and how should it be stored?
A1: Commercially available this compound typically has a purity of greater than 99%[1]. It should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere like nitrogen, to prevent hydrolysis from moisture[2][3].
Q2: What are the primary reactive hazards associated with this compound?
A2: this compound is a reactive acyl chloride. Its primary hazards stem from its high reactivity with water, alcohols, amines, and strong bases[2][3][4]. Contact with moisture will lead to hydrolysis, forming nonadecanoic acid and corrosive hydrogen chloride gas[4]. It is also corrosive and can cause severe skin and eye damage upon contact[3].
Q3: How can I monitor the progress of a reaction involving this compound?
A3: Monitoring the reaction can be challenging due to the high reactivity of acyl chlorides[5].
-
Infrared (IR) Spectroscopy: A common method is to monitor the disappearance of the starting material's characteristic IR peaks and the appearance of the product's peaks.
-
Thin-Layer Chromatography (TLC): TLC can be difficult as the acyl chloride may hydrolyze on the silica (B1680970) gel plate, showing a streak or a spot corresponding to the carboxylic acid[6].
-
Derivatization followed by HPLC: For quantitative analysis of residual this compound, a derivatization method using a reagent like 2-nitrophenylhydrazine (B1229437) followed by HPLC analysis is a reliable technique[5][7][8].
Troubleshooting Guide for Incomplete Reactions
Issue 1: Low or No Product Yield
An incomplete reaction is one of the most common issues encountered. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Remarks |
| Presence of Moisture | Thoroughly dry all glassware before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] | Acyl chlorides readily hydrolyze in the presence of water, which is a common cause of reaction failure. |
| Incomplete Conversion of Carboxylic Acid to Acyl Chloride | Use a slight excess (1.2-2.0 equivalents) of the chlorinating agent (e.g., thionyl chloride, oxalyl chloride).[9] If using oxalyl chloride, consider adding a catalytic amount of DMF.[9][10] | The formation of the acyl chloride is a critical first step. Incomplete conversion will naturally lead to a low yield of the final product.[11] |
| Sub-optimal Reaction Temperature or Time | Increase the reaction time or gently heat the reaction mixture. Reaction progress should be monitored to determine the optimal duration and temperature. | Some reactions may be sluggish at room temperature and require thermal energy to proceed to completion. |
| Degradation of Product During Work-up | If purifying by distillation, use a high vacuum to lower the boiling point and prevent thermal decomposition.[9] Alternatively, consider using the crude acyl chloride directly in the next step if purity is sufficient.[9] | Long-chain acyl chlorides can be susceptible to degradation at elevated temperatures. |
| Poor Reagent Quality | Ensure the starting nonadecanoic acid and the chlorinating agent are of high purity.[9] Partially hydrolyzed chlorinating agents are a common issue.[11] | Impurities in the starting materials can lead to side reactions and lower the yield. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution | Remarks |
| Side Reactions | Optimize reaction conditions, such as lowering the reaction temperature, to minimize the formation of byproducts.[9] | Side reactions can be prevalent if the reaction is not carefully controlled. |
| Excess Starting Material | Ensure the stoichiometry of the reactants is correct. If one reactant is in excess to drive the reaction, a purification step to remove it will be necessary. | Unreacted starting materials are a common impurity. |
| Hydrolysis Product | Handle the purified acyl chloride under strictly anhydrous conditions and store it properly to prevent hydrolysis.[9] | The corresponding carboxylic acid from hydrolysis is a very common impurity. |
| Inefficient Purification | For distillation, improve the efficiency by using a fractional distillation column.[9] For other purification methods like chromatography, optimize the solvent system. | Proper purification is key to obtaining a high-purity product. |
Experimental Protocols
General Protocol for Amide Formation
-
Preparation of the Acyl Chloride:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve nonadecanoic acid in an anhydrous solvent (e.g., dichloromethane (B109758) or THF).
-
Slowly add 1.2-2.0 equivalents of oxalyl chloride followed by a catalytic amount of DMF at 0 °C.
-
Allow the reaction to warm to room temperature and stir until gas evolution ceases (typically 1-2 hours).
-
Remove the solvent and excess oxalyl chloride under reduced pressure. The crude this compound can often be used directly.
-
-
Amide Synthesis:
-
Dissolve the amine in an anhydrous solvent in a separate flask under an inert atmosphere.
-
Slowly add the crude or purified this compound solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up typically involves washing with a dilute acid, a dilute base, and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtration, and solvent evaporation.
-
Purify the crude product by recrystallization or column chromatography.
-
Visual Troubleshooting Guide
The following diagram illustrates a decision-making workflow for troubleshooting incomplete this compound reactions.
Caption: Troubleshooting workflow for incomplete reactions.
Reaction Pathway Diagram
The following diagram illustrates the general reaction pathway for the formation of an amide from this compound.
References
- 1. larodan.com [larodan.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. savemyexams.com [savemyexams.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. nvpublicationhouse.com [nvpublicationhouse.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Enhancing Nonadecanoyl Chloride Reactivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving Nonadecanoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts for enhancing the reactivity of this compound?
A1: The reactivity of this compound, a long-chain acyl chloride, can be enhanced using several classes of catalysts depending on the specific reaction (e.g., Friedel-Crafts acylation, esterification, amidation). The most common catalysts include:
-
Lewis Acids: These are electron-pair acceptors that activate the acyl chloride by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic. Common Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). Lanthanide triflates are also effective.[1]
-
Nucleophilic Catalysts: These catalysts, typically tertiary amines, react with the acyl chloride to form a highly reactive intermediate. 4-Dimethylaminopyridine (DMAP) and pyridine (B92270) are widely used for esterification and amidation reactions.
-
Solid Acid Catalysts: For certain applications, solid acid catalysts like zeolites and clays (B1170129) can be employed. These offer advantages in terms of easier separation and potential for reuse.
Q2: I am observing low to no yield in my Friedel-Crafts acylation reaction with this compound. What are the likely causes?
A2: Low or no yield in Friedel-Crafts acylation with a long-chain acyl chloride like this compound can be attributed to several factors:
-
Catalyst Inactivity: Lewis acid catalysts such as AlCl₃ are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate the catalyst.
-
Deactivated Aromatic Substrate: If your aromatic compound contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it may be too deactivated to undergo electrophilic substitution.[2]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the ketone product can form a complex with the catalyst, rendering it inactive.[2]
-
Steric Hindrance: The long alkyl chain of this compound can present steric challenges, potentially slowing down the reaction.
-
Low Solubility: Long-chain acyl chlorides may have limited solubility in certain non-polar solvents at lower temperatures, which can hinder the reaction.
Q3: What are common side reactions when using this compound, and how can I minimize them?
A3: Common side reactions include:
-
Hydrolysis: this compound is highly reactive towards water and will readily hydrolyze to nonadecanoic acid. It is crucial to use anhydrous (dry) solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Polyacylation: In Friedel-Crafts reactions, it is possible to introduce more than one acyl group onto the aromatic ring, especially with highly activated substrates. However, the acyl group is deactivating, which generally helps to prevent a second acylation.[2]
-
Ketene (B1206846) Formation: When using tertiary amine bases like triethylamine (B128534) with enolizable acyl chlorides, ketene byproducts can form, which may polymerize. Using a weaker base like pyridine can mitigate this.
-
Rearrangement: While the acylium ion in Friedel-Crafts acylation is generally stable and does not undergo rearrangement, side reactions related to the substrate can occur under harsh conditions.[2]
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly opened or purified Lewis acid catalyst. |
| Deactivated Aromatic Ring | Consider using a more reactive aromatic substrate if possible. Alternatively, harsher reaction conditions (higher temperature, stronger Lewis acid) may be required, but this can increase the risk of side reactions. |
| Insufficient Catalyst | Increase the molar ratio of the Lewis acid catalyst to the this compound. A 1.1 to 1.5 molar equivalent is often a good starting point. |
| Poor Solubility | Choose a solvent that can dissolve both the aromatic substrate and this compound at the reaction temperature. Dichloromethane or carbon disulfide are common choices. Gentle warming may be necessary. |
| Steric Hindrance | Increase the reaction time and/or temperature. Consider using a less sterically hindered Lewis acid. |
Issue 2: Incomplete Esterification or Amidation
| Potential Cause | Troubleshooting Steps |
| Weak Nucleophile | For sterically hindered or electronically poor alcohols/amines, a more potent catalyst may be needed. DMAP is generally more effective than pyridine. |
| Insufficient Base | Ensure at least a stoichiometric amount of base (e.g., pyridine, triethylamine) is used to neutralize the HCl byproduct, which can protonate the nucleophile and render it unreactive. |
| Low Reaction Temperature | While many acyl chloride reactions are exothermic, some may require heating to go to completion, especially with less reactive nucleophiles. |
| Reversible Reaction | Although generally favorable, some esterification/amidation reactions can be reversible. Removing the HCl byproduct with a base drives the reaction to completion. |
Quantitative Data on Catalyst Performance
While specific data for this compound is limited in readily available literature, the following table summarizes typical yields for Friedel-Crafts acylation of benzene (B151609) with other long-chain acyl chlorides using different Lewis acid catalysts. This data can serve as a general guideline.
| Catalyst | Acyl Chloride | Aromatic Substrate | Molar Ratio (Catalyst:Acyl Chloride) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| AlCl₃ | Lauroyl Chloride (C12) | Benzene | 1.1 : 1 | 60 | 2 | ~90 |
| FeCl₃ | Palmitoyl Chloride (C16) | Toluene | 1.2 : 1 | 70 | 4 | ~85 |
| ZnCl₂ | Stearoyl Chloride (C18) | Anisole | 1.5 : 1 | 80 | 6 | ~70 |
Note: Yields are approximate and can vary significantly based on specific reaction conditions and the purity of reagents.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene with this compound
Materials:
-
This compound (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Benzene (solvent and reactant)
-
Anhydrous Dichloromethane (DCM)
-
Ice-water bath
-
Standard, dry glassware for organic synthesis under an inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride.
-
Add anhydrous benzene to the flask and cool the mixture to 0-5 °C in an ice-water bath.
-
Dissolve this compound in a minimal amount of anhydrous benzene or DCM and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C. HCl gas will be evolved.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 60-70 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench it by slowly adding crushed ice, followed by dilute HCl.
-
Separate the organic layer, wash it with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: DMAP-Catalyzed Esterification of a Long-Chain Alcohol with this compound
Materials:
-
This compound (1.0 eq)
-
Long-chain alcohol (e.g., 1-octadecanol) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Triethylamine (TEA) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard, dry glassware for organic synthesis
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the long-chain alcohol and DMAP in anhydrous DCM.
-
Add triethylamine or pyridine to the solution.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Dissolve this compound in a minimal amount of anhydrous DCM and add it dropwise to the alcohol solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude ester.
-
Purify the ester by column chromatography or recrystallization.
Signaling Pathways and Logical Relationships
Long-chain acyl-CoAs, which are intracellular derivatives of fatty acids like nonadecanoic acid, are known to be key signaling molecules in various metabolic pathways.[1][3] While specific signaling pathways directly involving Nonadecanoyl-CoA are not extensively detailed in common literature, the general roles of long-chain acyl-CoAs can be extrapolated. They are involved in the regulation of gene transcription, enzyme activity, and cellular processes like insulin (B600854) secretion and apoptosis.
The diagram below illustrates the general workflow for selecting a catalyst for a reaction with this compound and the logical steps involved in troubleshooting.
Caption: Workflow for catalyst selection and troubleshooting.
The following diagram illustrates a simplified overview of how long-chain acyl-CoAs (LC-CoA), derived from fatty acids like nonadecanoic acid, can influence cellular signaling.
Caption: Role of Long-Chain Acyl-CoAs in signaling.
References
Minimizing byproduct formation in acylation with Nonadecanoyl chloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing acylation reactions involving nonadecanoyl chloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and minimize byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: My acylation reaction with this compound is resulting in a low yield. What are the common causes and how can I improve it?
A: Low yields in acylation reactions with this compound can stem from several factors. Here is a systematic guide to troubleshooting this issue:
-
Moisture Contamination: this compound is highly reactive and susceptible to hydrolysis.[1][2][3] Any moisture in your reaction setup, solvents, or reagents will convert the acyl chloride to the unreactive nonadecanoic acid, reducing your yield.
-
Solution: Ensure all glassware is thoroughly oven or flame-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Inadequate Temperature Control: Reaction temperature can significantly impact the yield. Excessively high temperatures can lead to decomposition and side reactions, while temperatures that are too low may result in a sluggish or incomplete reaction.[4]
-
Poor Reagent Quality: The purity of your this compound and the substrate is crucial. Old or improperly stored this compound may have already partially hydrolyzed.[2][3]
-
Solution: Use freshly purchased or recently purified this compound. Consider purifying the acyl chloride by distillation or recrystallization if its quality is uncertain.[3]
-
-
Insufficient Neutralization of HCl (for amine acylations): The acylation of amines produces one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][5]
-
Solution: Use at least one equivalent of a base (e.g., pyridine, triethylamine (B128534), or aqueous NaOH in a Schotten-Baumann setup) to neutralize the HCl as it is formed.[2]
-
-
Deactivated Substrate (for Friedel-Crafts acylation): If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN), it may be too deactivated for the reaction to proceed efficiently.[4]
-
Solution: Consider using a more reactive acylating agent or a stronger Lewis acid catalyst. Increasing the reaction temperature may also help, but monitor for side reactions.[6]
-
2. Q: I am observing significant amounts of nonadecanoic acid as a byproduct. How can I prevent this?
A: The presence of nonadecanoic acid is almost always due to the hydrolysis of this compound by water.[1][2]
-
Primary Cause: Exposure to moisture from the atmosphere, wet solvents, or contaminated glassware.
-
Prevention:
-
Strict Anhydrous Conditions: As detailed above, ensure your entire experimental setup is free of water.
-
Slow Addition: Add the this compound slowly to the reaction mixture. This keeps its instantaneous concentration low, favoring the reaction with your substrate over hydrolysis.[2]
-
Low Temperature: Perform the reaction at low temperatures (e.g., 0-5 °C) to slow down the rate of hydrolysis relative to the acylation reaction.[2]
-
3. Q: In my Friedel-Crafts acylation, I'm getting multiple acylated products. How can I improve the selectivity?
A: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, it can still occur, especially with highly activated aromatic rings.[4]
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of this compound.
-
Temperature Management: Maintain a low reaction temperature to reduce the overall reactivity and minimize the chance of a second acylation event.
-
Order of Addition: Add the this compound solution dropwise to the mixture of the aromatic substrate and Lewis acid. This ensures the acylating agent is consumed quickly by the substrate, preventing buildup and subsequent reactions.
4. Q: When acylating an amine, I'm isolating an unexpected byproduct that is insoluble. What could it be?
A: A common byproduct in the acylation of primary or secondary amines is the diacylated product, an imide. This can happen if an excess of the acylating agent is used.[7]
-
Cause: The initially formed amide can be acylated a second time by this compound, especially under forcing conditions or with an excess of the acyl chloride.
-
Minimization:
-
Carefully control the stoichiometry, avoiding a large excess of this compound.
-
Add the this compound slowly to the amine solution.
-
Maintain a moderate reaction temperature.
-
Another possibility is the hydrochloride salt of your starting amine if the generated HCl is not adequately neutralized.[2] This salt is often insoluble in organic solvents.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Byproduct Formation in a Model Amine Acylation
| Entry | Base (equivalents) | Temperature (°C) | This compound (equivalents) | Approximate Yield of Amide (%) | Major Byproduct(s) |
| 1 | None | 25 | 1.1 | < 10 | Amine HCl salt |
| 2 | Triethylamine (1.2) | 0 -> 25 | 1.1 | 90-95 | Triethylamine HCl |
| 3 | Triethylamine (1.2) | 25 | 2.0 | 60-70 | Imide, Nonadecanoic acid |
| 4 | Aqueous NaOH (2.0) | 0-5 | 1.1 | 85-90 | Nonadecanoic acid |
Note: Data is illustrative and will vary based on the specific substrate and reaction setup.
Experimental Protocols
Protocol 1: General Procedure for Acylation of an Amine with this compound
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, THF) in a flame-dried round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any nonadecanoic acid), and brine.[2]
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for acylation reactions.
Caption: Troubleshooting guide for common byproduct formation.
References
Validation & Comparative
A Comparative Guide to Nonadecanoyl Chloride and Other Long-Chain Acyl Chlorides in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and novel materials, the choice of acylating agent is a critical determinant of reaction efficiency and final product characteristics. Among the various options, long-chain acyl chlorides are indispensable reagents for introducing lipophilic moieties. This guide provides an objective comparison of nonadecanoyl chloride with other commonly used long-chain acyl chlorides, namely stearoyl chloride and palmitoyl (B13399708) chloride, focusing on their performance in key synthetic applications.
Physicochemical Properties: A Head-to-Head Comparison
The physical state, molecular weight, and solubility of these acyl chlorides play a significant role in their handling and reactivity. This compound, with its odd-numbered carbon chain, presents properties that are generally intermediate between its even-chained counterparts.
| Property | This compound | Stearoyl Chloride | Palmitoyl Chloride |
| Molecular Formula | C₁₉H₃₇ClO | C₁₈H₃₅ClO | C₁₆H₃₁ClO |
| Molecular Weight | 316.95 g/mol [1] | 302.93 g/mol [2] | 274.87 g/mol |
| Appearance | Solid[1] | White or colorless to light yellow powder to lump to clear liquid[2] | Colorless to pale yellow liquid with a sharp odor[2] |
| Melting Point | Not specified | 19 - 21 °C[2] | Not specified |
| Boiling Point | Not specified | 214 - 216 °C / 15 mmHg[2] | Not specified |
| Solubility | Soluble in organic solvents | Soluble in organic solvents | Soluble in organic solvents |
Performance in Synthetic Applications: A Data-Driven Analysis
The utility of long-chain acyl chlorides is most evident in their application in the synthesis of complex lipids, polymers, and other functionalized molecules. While direct comparative studies are limited, existing data allows for an informed assessment of their relative performance.
Ceramide Synthesis
Ceramides (B1148491), a class of lipid molecules, are crucial components of cell membranes and play significant roles in cellular signaling. Their synthesis often involves the acylation of a sphingoid base with a long-chain acyl chloride. The yield and purity of the resulting ceramide are key performance indicators.
Polyester (B1180765) Synthesis
Long-chain acyl chlorides are also valuable monomers in the synthesis of polyesters, imparting hydrophobicity and modifying the thermal and mechanical properties of the resulting polymers. The reactivity of the acyl chloride and the chain length of the acyl group can influence the degree of substitution and the final properties of the polymer.
A study on the synthesis of thermoplastic cellulose (B213188) esters using fatty acyl chlorides with varying chain lengths (C10-C18) found that shorter chain lengths resulted in higher degrees of substitution and lower melting flow temperatures[5]. For instance, cellulose decanoate (B1226879) (from C10 acyl chloride) exhibited a high degree of substitution and melted at 186°C, while cellulose stearate (B1226849) (from C18 acyl chloride) did not melt even at 250°C[5]. This suggests that this compound, with its C19 chain, would likely produce a polyester with a higher melting point and potentially a lower degree of substitution compared to stearoyl and palmitoyl chlorides under similar reaction conditions.
Experimental Protocols
General Procedure for the Synthesis of Long-Chain Acyl Chlorides
This protocol describes a common method for preparing long-chain acyl chlorides from their corresponding carboxylic acids using thionyl chloride.
Materials:
-
Long-chain fatty acid (e.g., nonadecanoic acid, stearic acid, palmitic acid)
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalyst)
-
Anhydrous solvent (e.g., dichloromethane (B109758), toluene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the long-chain fatty acid in an anhydrous solvent.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add an excess of thionyl chloride (typically 1.5-2 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 1-3 hours, or until the evolution of HCl gas ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).
-
After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude acyl chloride can be used directly for the next step or purified by distillation under high vacuum.
A patent for the synthesis of stearoyl chloride specifies a reaction temperature of 85-95°C for 2 hours[6]. Another patent for palmitoyl chloride synthesis describes a reaction temperature of 60-75°C for 0.5 to 2 hours in the presence of an organic amine catalyst[7].
General Procedure for the Synthesis of Ceramides
This protocol outlines a general method for the synthesis of ceramides via the acylation of a sphingoid base with a long-chain acyl chloride[8].
Materials:
-
Sphingoid base (e.g., sphingosine, sphinganine)
-
Long-chain acyl chloride (e.g., this compound, stearoyl chloride, palmitoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (B128534) or pyridine (B92270)
Procedure:
-
Dissolve the sphingoid base in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add an excess of anhydrous triethylamine or pyridine to the reaction mixture to act as an HCl scavenger.
-
Dissolve the long-chain acyl chloride in anhydrous DCM and add it dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude ceramide, which can be further purified by column chromatography.
Signaling Pathways and Biological Relevance
Long-chain fatty acids and their derivatives are integral to various cellular signaling pathways. The specific acyl chain length can influence the biological activity of the lipid molecule.
dot
Caption: De novo ceramide synthesis and downstream signaling.
The de novo synthesis of ceramides begins with the condensation of palmitoyl-CoA and serine[9]. Subsequent steps involving various enzymes lead to the formation of dihydroceramides, which are then acylated by ceramide synthases (CerS) using long-chain acyl-CoAs of varying lengths[9]. This acylation step is where nonadecanoyl-CoA, stearoyl-CoA, or palmitoyl-CoA would be incorporated. The resulting ceramides are key signaling molecules that can induce apoptosis, cell cycle arrest, or differentiation[10].
Nonadecanoic acid, an odd-chain fatty acid, is found in various natural sources and is known to be involved in lipid metabolism. Its accumulation can be indicative of vitamin B12 deficiency or gut dysbiosis[11]. While the specific signaling roles of nonadecanoyl-containing lipids are not as well-characterized as their even-chain counterparts, their unique structure likely imparts distinct biological activities.
Experimental Workflows
Comparative Reactivity Analysis of Long-Chain Acyl Chlorides
A standardized experimental workflow is crucial for objectively comparing the reactivity of different long-chain acyl chlorides.
dot
Caption: Workflow for comparing acyl chloride reactivity.
This workflow emphasizes the importance of maintaining identical reaction conditions to ensure a fair comparison. By monitoring the reaction progress and analyzing the outcomes, researchers can obtain quantitative data on the relative reactivity and efficiency of each acyl chloride.
Conclusion
This compound, along with stearoyl and palmitoyl chlorides, are valuable reagents for introducing long aliphatic chains in organic synthesis. The choice between them depends on the desired properties of the final product. While even-chain acyl chlorides are more commonly studied, the unique properties of odd-chain derivatives like this compound may offer advantages in specific applications, such as fine-tuning the biophysical properties of lipids or polymers. Further direct comparative studies are warranted to fully elucidate the performance differences between these important synthetic building blocks.
References
- 1. 十九酰氯 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. exsyncorp.com [exsyncorp.com]
- 3. fiveable.me [fiveable.me]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. Insight into the Feasibility of Fatty Acyl Chlorides with 10-18 Carbons for the Ball-Milling Synthesis of Thermoplastic Cellulose Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN105254488A - Synthesis method for stearoyl chloride - Google Patents [patents.google.com]
- 7. CN101863753A - Method for preparing palmitoyl chloride - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Ceramide from sphingomyelin hydrolysis induces neuronal differentiation, whereas de novo ceramide synthesis and sphingomyelin hydrolysis initiate apoptosis after NGF withdrawal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of long-chain fatty acid chlorides | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Reactivity of Nonadecanoyl Chloride and Stearoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Nonadecanoyl chloride and Stearoyl chloride, two long-chain acyl chlorides of significant interest in synthetic chemistry and drug development. The comparison is based on fundamental chemical principles and supported by available experimental data for structurally similar compounds.
Introduction
This compound (C19) and Stearoyl chloride (C18) are both highly reactive acyl chlorides, serving as crucial intermediates for the introduction of long alkyl chains in the synthesis of complex organic molecules, including lipids, esters, amides, and ketones. Their reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon, a characteristic feature of acyl chlorides.[1][2][3] The general structure of an acyl chloride consists of a carbonyl group bonded to a chlorine atom and an alkyl or aryl group.[4] The high electronegativity of both the oxygen and chlorine atoms polarizes the carbonyl group, rendering the carbonyl carbon highly susceptible to nucleophilic attack.[1][5][6]
Comparative Reactivity: A Theoretical Perspective
In general, the reactivity of long-chain aliphatic acyl chlorides is very similar, as the electronic effect of the alkyl chain on the carbonyl group diminishes rapidly with distance. The inductive effect of the additional methylene (B1212753) group in this compound is negligible in terms of its impact on the electrophilicity of the carbonyl carbon. Therefore, for most nucleophilic acyl substitution reactions, the intrinsic reactivity of this compound and Stearoyl chloride is expected to be virtually identical.
Any minor differences in reaction rates or yields are more likely to be influenced by steric hindrance, solubility, and the physical properties of the acyl chlorides and their corresponding products rather than a significant difference in electronic effects.
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of this compound and Stearoyl chloride is presented in the table below. These properties are critical for designing experimental setups, particularly concerning reaction temperature and solvent selection.
| Property | This compound | Stearoyl Chloride |
| Molecular Formula | C₁₉H₃₇ClO[5] | C₁₈H₃₅ClO[7][8][9] |
| Molecular Weight | 316.95 g/mol [5] | 302.93 g/mol [7] |
| Appearance | Solid[3] | Colorless to pale yellow liquid or waxy solid[2][9] |
| Melting Point | Not specified | 21-22 °C[7][10] |
| Boiling Point | Not specified | 174-178 °C at 2 mmHg[10] |
| Purity | ≥99.0% (GC)[3] | ≥97%[7] |
Key Reactions and Experimental Protocols
Acyl chlorides are versatile reagents that participate in a wide range of nucleophilic acyl substitution reactions.[2][3][11] The following sections detail the experimental protocols for key reactions, which are applicable to both this compound and Stearoyl chloride.
Synthesis of Long-Chain Acyl Chlorides
The most common method for synthesizing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][12][13]
Experimental Protocol: Synthesis of Stearoyl Chloride using Thionyl Chloride
-
Materials: Stearic acid, thionyl chloride, toluene (B28343), N,N-dimethylformamide (DMF) (catalyst).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of stearic acid in toluene is prepared.
-
A catalytic amount of DMF is added to the solution.
-
Thionyl chloride (in slight excess) is added dropwise to the stirred solution at room temperature.[4] The reaction is exothermic and generates HCl and SO₂ gases, which should be trapped or neutralized.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained for 2-3 hours to ensure complete conversion.[4][13]
-
The reaction progress can be monitored by the cessation of gas evolution.
-
After cooling to room temperature, the excess thionyl chloride and toluene are removed under reduced pressure to yield the crude stearoyl chloride.
-
Purification can be achieved by vacuum distillation.[13]
-
DOT Diagram: Synthesis of Stearoyl Chloride
Caption: Synthesis of Stearoyl Chloride from Stearic Acid.
Esterification
Acyl chlorides react readily with alcohols to form esters.[14] This reaction is typically fast and proceeds under mild conditions.
Experimental Protocol: Esterification of an Alcohol with a Long-Chain Acyl Chloride
-
Materials: Long-chain acyl chloride (Nonadecanoyl or Stearoyl chloride), alcohol, an inert solvent (e.g., dichloromethane (B109758) or diethyl ether), and a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct.
-
Procedure:
-
The alcohol is dissolved in the inert solvent in a round-bottom flask, and the solution is cooled in an ice bath.
-
The base (1.1 equivalents) is added to the alcohol solution.
-
The acyl chloride (1.0 equivalent) is dissolved in the same solvent and added dropwise to the cooled alcohol-base mixture with stirring.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).
-
The reaction mixture is then washed with dilute acid (e.g., 1M HCl) to remove the excess base, followed by a wash with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the ester product.
-
Further purification can be performed by column chromatography if necessary.
-
DOT Diagram: Esterification Workflow
Caption: General workflow for esterification using an acyl chloride.
Amidation
The reaction of acyl chlorides with ammonia (B1221849) or primary/secondary amines provides a straightforward route to amides.[15][16]
Experimental Protocol: Amidation of an Amine with a Long-Chain Acyl Chloride
-
Materials: Long-chain acyl chloride, primary or secondary amine, an inert solvent (e.g., dichloromethane), and a base (e.g., triethylamine (B128534) or an excess of the reacting amine).
-
Procedure:
-
The amine (2.2 equivalents, with one equivalent acting as the base) is dissolved in the inert solvent in a round-bottom flask and cooled in an ice bath.
-
The acyl chloride (1.0 equivalent) is dissolved in the same solvent and added dropwise to the cooled amine solution with vigorous stirring.
-
After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The reaction is then quenched by the addition of water.
-
The organic layer is separated and washed successively with dilute acid, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give the crude amide.
-
Recrystallization or column chromatography can be used for purification.
-
DOT Diagram: Amidation Logical Flow
Caption: Logical flow for the synthesis of amides from acyl chlorides.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[17][18] A kinetic study on the Friedel-Crafts acylation of resorcinol (B1680541) with stearoyl chloride has been reported, providing valuable insights into the reaction conditions.
Experimental Protocol: Friedel-Crafts Acylation of an Aromatic Compound
-
Materials: Long-chain acyl chloride, aromatic compound (e.g., resorcinol), a Lewis acid catalyst (e.g., aluminum chloride or zinc chloride), and a suitable solvent (if necessary).
-
Procedure:
-
The aromatic compound and the Lewis acid catalyst are charged into a reaction vessel under an inert atmosphere.
-
The acyl chloride is added portion-wise or dropwise to the stirred mixture. The reaction temperature is controlled, as the reaction can be exothermic. For the reaction of stearoyl chloride with resorcinol using zinc chloride, temperatures between 50-80 °C have been investigated.
-
The reaction is stirred at the chosen temperature for a period determined by monitoring the reaction progress (e.g., by TLC or GC).
-
Upon completion, the reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
The product is then extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed to yield the acylated aromatic compound.
-
Purification is typically achieved by recrystallization or column chromatography.
-
DOT Diagram: Friedel-Crafts Acylation Signaling Pathway Analogy
Caption: Simplified pathway of Friedel-Crafts acylation.
Conclusion
This compound and Stearoyl chloride are highly reactive long-chain acyl chlorides with very similar chemical properties. Their reactivity is primarily governed by the electrophilic carbonyl group, and the difference of one methylene unit in their alkyl chains is not expected to significantly influence their intrinsic reactivity in common nucleophilic acyl substitution reactions. The choice between these two reagents will likely depend on the specific requirements of the target molecule and the physical properties of the resulting products. The experimental protocols provided in this guide are applicable to both compounds and can be adapted for a wide range of synthetic applications.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. STEAROYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. quora.com [quora.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stearoyl Chloride | Reagent for Lipid Synthesis [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. CAS 112-76-5: Stearoyl chloride | CymitQuimica [cymitquimica.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. Acyl chloride - Wikipedia [en.wikipedia.org]
- 12. savemyexams.com [savemyexams.com]
- 13. CN105254488A - Synthesis method for stearoyl chloride - Google Patents [patents.google.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Amide Synthesis [fishersci.it]
- 16. researchgate.net [researchgate.net]
- 17. orgosolver.com [orgosolver.com]
- 18. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
Efficacy of Nonadecanoyl Chloride in Specific Acylation Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nonadecanoyl chloride's performance in key acylation reactions against other common acylating agents. Experimental data, detailed protocols, and visual workflows are presented to assist researchers in selecting the optimal reagent for their synthetic needs, particularly in the realms of drug development and lipidomics.
Comparative Performance of Acylating Agents
This compound, a long-chain acyl chloride, offers unique properties for introducing a C19 acyl group. Its efficacy is often compared with shorter-chain acyl chlorides and other activating groups.
Table 1: Comparison of Acylating Agents in Amide Synthesis
| Acylating Agent | Typical Reaction Conditions | General Yields | Key Advantages | Key Disadvantages |
| This compound | Anhydrous aprotic solvent (e.g., DCM, THF), base (e.g., triethylamine (B128534), pyridine), 0°C to room temperature | Good to Excellent | Introduces a long, saturated lipid chain, useful for modifying solubility and membrane interactions. | Higher molecular weight, may have lower reactivity than shorter chains due to steric hindrance. |
| Acetyl Chloride | Similar to this compound | Excellent | High reactivity, small protecting group. | Volatile, highly reactive, may lead to side reactions if not controlled. |
| Benzoyl Chloride | Similar to this compound | Excellent | Forms stable benzoyl amides, useful for crystallography. | Aromatic group may be undesirable in the final product. |
| Carboxylic Acid + Coupling Agent (e.g., EDC, HATU) | Aprotic solvent (e.g., DMF, DCM), base (e.g., DIPEA) | Good to Excellent | Milder conditions, avoids the use of acyl chlorides.[1] | Coupling agents and byproducts can be difficult to remove. |
Table 2: Comparison of Acylating Agents in Esterification
| Acylating Agent | Typical Reaction Conditions | General Yields | Key Advantages | Key Disadvantages |
| This compound | Anhydrous aprotic solvent, base (e.g., pyridine (B92270), DMAP), 0°C to room temperature | Good to Excellent | Effective for acylating sterically hindered alcohols. | Generates HCl byproduct. |
| Acetic Anhydride | With or without catalyst (e.g., DMAP), often requires heating | Good to Excellent | Less reactive and easier to handle than acetyl chloride. | Produces a carboxylic acid byproduct. |
| Carboxylic Acid + Acid Catalyst (Fischer Esterification) | Excess alcohol, strong acid catalyst (e.g., H₂SO₄), heat | Variable (equilibrium) | Inexpensive reagents.[2] | Reversible reaction, requires removal of water, not suitable for sensitive substrates.[2] |
Table 3: Comparison of Acylating Agents in Friedel-Crafts Acylation
| Acylating Agent | Typical Reaction Conditions | General Yields | Key Advantages | Key Disadvantages |
| This compound | Lewis acid catalyst (e.g., AlCl₃), anhydrous solvent | Good | Forms a long-chain aryl ketone. | Requires stoichiometric amounts of catalyst, potential for side reactions with long alkyl chains. |
| Acetyl Chloride | Lewis acid catalyst (e.g., AlCl₃), anhydrous solvent | Excellent | High reactivity, clean reaction for simple arenes.[3] | Risk of polyacylation if the product is not deactivated. |
| Acid Anhydride | Lewis acid catalyst, often requires heating | Good | Less corrosive than acyl chlorides. | Can be less reactive, may require more forcing conditions. |
Experimental Protocols
The following are detailed methodologies for key acylation reactions using this compound. These protocols are adapted from general procedures for acyl chlorides and should be optimized for specific substrates.
Amide Synthesis (N-Acylation)
This protocol is suitable for the synthesis of N-acylated compounds, such as ceramides (B1148491) or lipidated peptides.
Materials:
-
This compound
-
Primary or secondary amine (e.g., sphingosine (B13886) for ceramide synthesis)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous triethylamine (TEA) or pyridine
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the amine (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Add the this compound solution dropwise to the stirred amine solution at 0°C over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Esterification (O-Acylation)
This protocol is suitable for the synthesis of esters, particularly with sterically hindered alcohols.
Materials:
-
This compound
-
Alcohol
-
Anhydrous pyridine or a mixture of DCM and a non-nucleophilic base (e.g., triethylamine with catalytic DMAP)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous pyridine or DCM. If using DCM, add the non-nucleophilic base (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1.2 eq.) in the same anhydrous solvent.
-
Add the this compound solution dropwise to the stirred alcohol solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring by TLC. For very hindered alcohols, gentle heating may be required.
-
After the reaction is complete, cool the mixture and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl (if a basic solvent was used), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting ester by column chromatography or distillation under reduced pressure.
Friedel-Crafts Acylation
This protocol describes the acylation of an aromatic compound to form an aryl ketone.
Materials:
-
This compound
-
Aromatic substrate (e.g., benzene, toluene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (1.1 eq.) in the anhydrous solvent under an inert atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Add the aromatic substrate (1.0 eq.) to the flask.
-
Add this compound (1.0 eq.) dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 1-4 hours. Monitor the reaction by TLC or GC.
-
Cool the reaction mixture back to 0°C and slowly quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Workflows and Pathways
General Experimental Workflow for N-Acylation
The following diagram illustrates a typical workflow for the synthesis of an N-acylated product using this compound.
Caption: General workflow for N-acylation using this compound.
Hypothetical Role in a Biological Context: Fatty Acid Activation and Signaling
While a direct signaling role for this compound is not established, it can be conceptualized as a precursor to Nonadecanoyl-CoA, which can then participate in various metabolic and signaling pathways. Long-chain acyl-CoAs are known to be involved in the regulation of metabolism and cell signaling.[4]
Caption: Potential metabolic and signaling pathways involving Nonadecanoyl-CoA.
References
Validating the Purity of Synthesized Nonadecanoyl Chloride Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates like Nonadecanoyl chloride and its derivatives is a critical step. The reactivity of the acyl chloride functional group makes these compounds susceptible to hydrolysis and other side reactions, introducing impurities that can compromise the yield, purity, and safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of common analytical methods for validating the purity of this compound, supported by experimental data and detailed protocols to aid in method selection and implementation.
The primary impurity of concern during the synthesis of this compound is the unreacted starting material, nonadecanoic acid. Other potential impurities can arise from side reactions with the chlorinating agents, such as thionyl chloride or oxalyl chloride, used in the synthesis.[1][2][3][4][5] Due to the high reactivity and instability of acyl chlorides, direct analysis can be challenging, often necessitating derivatization to form more stable compounds for chromatographic analysis.
Comparative Analysis of Purity Validation Methods
The selection of an appropriate analytical method for purity assessment depends on factors such as the expected impurities, required accuracy and sensitivity, and available instrumentation. This section compares three common methods for validating the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV) after derivatization, and a classic acid-base titration.
| Method | Principle | Advantages | Disadvantages | Typical Performance Metrics |
| Gas Chromatography (GC-FID) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection with a flame ionization detector. Often requires derivatization to the more stable methyl nonadecanoate (B1228766). | High resolution and sensitivity for volatile and semi-volatile compounds. Quantitative accuracy. Commercial this compound purity is often specified by GC. | Requires derivatization, which adds a step to the sample preparation. Not suitable for non-volatile impurities. | LOD/LOQ: Low ppm levels[6] Linearity (r²): >0.999[6] Accuracy (% Recovery): 97-102%[6] Precision (%RSD): <1%[6] |
| HPLC-UV (with Derivatization) | Separation of compounds in a liquid mobile phase based on their interactions with a solid stationary phase. UV detection requires derivatization to introduce a chromophore. | High versatility for a wide range of compounds, including non-volatile impurities. Amenable to automation. | Indirect analysis due to the need for derivatization. Derivatization reaction must be complete and reproducible. | LOD/LOQ: µg/mL range[7] Linearity (r²): >0.999[7] Accuracy (% Recovery): 88-114%[7] Precision (%RSD): <1%[7] |
| Acid-Base Titration | The acyl chloride is hydrolyzed to carboxylic acid and hydrochloric acid, and the total acid content is determined by titration with a standardized base. | Simple, rapid, and inexpensive. Does not require sophisticated instrumentation. | Lacks specificity; it measures the total acid content, including the parent carboxylic acid impurity and hydrochloric acid. Less sensitive than chromatographic methods. | Precision (%RSD): Dependent on operator skill, but can be <2% with an auto-titrator.[8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Purity Determination by GC-FID (via Methyl Ester Derivatization)
This method involves the conversion of this compound to its more stable and volatile methyl ester, methyl nonadecanoate, for analysis by GC-FID.[9][10]
1. Derivatization:
- Accurately weigh approximately 50 mg of the synthesized this compound into a vial.
- Add 1 mL of anhydrous methanol (B129727) to the vial.
- Cap the vial and allow the reaction to proceed at room temperature for 30 minutes to ensure complete conversion to the methyl ester.
2. Sample Preparation:
- Dilute the reaction mixture with a suitable solvent, such as hexane (B92381) or dichloromethane, to a final concentration of approximately 1 mg/mL.
3. GC-FID System and Conditions:
- GC System: A gas chromatograph equipped with a flame ionization detector (FID).
- Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Injector Temperature: 250°C
- Detector Temperature: 300°C
- Oven Temperature Program:
- Initial temperature: 150°C, hold for 1 minute.
- Ramp: 10°C/minute to 280°C.
- Hold at 280°C for 5 minutes.
- Carrier Gas: Helium or Nitrogen at a constant flow rate.
- Injection Volume: 1 µL (split injection).
4. Quantification:
- The purity is determined by the area percent method, where the peak area of methyl nonadecanoate is expressed as a percentage of the total peak area in the chromatogram.
Protocol 2: Purity Determination by HPLC-UV (via 2-Nitrophenylhydrazine (B1229437) Derivatization)
This protocol is based on a general method for the trace analysis of acyl chlorides.[7] The derivatization with 2-nitrophenylhydrazine introduces a chromophore, allowing for sensitive UV detection.
1. Derivatization Reagent Preparation:
- Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile (B52724).
2. Sample Derivatization:
- Accurately weigh a sample of the synthesized this compound and dissolve it in acetonitrile to a known concentration (e.g., 1 mg/mL).
- Mix an aliquot of the sample solution with the derivatization reagent solution.
- Allow the reaction to proceed at room temperature for 30 minutes.[7]
3. HPLC System and Conditions:
- HPLC System: A system with a UV detector.[7]
- Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 395 nm.[7]
- Injection Volume: 20 µL.
4. Quantification:
- Purity is determined by comparing the peak area of the derivatized this compound in the sample to that of a similarly prepared standard of known concentration.
Protocol 3: Purity Assessment by Acid-Base Titration
This method provides a measure of the total acid content after hydrolysis of the acyl chloride.[11]
1. Sample Preparation:
- Accurately weigh approximately 200 mg of the synthesized this compound into a 250 mL Erlenmeyer flask.
2. Hydrolysis:
- Carefully add 50 mL of a 1:1 mixture of deionized water and ethanol (B145695) to the flask. The ethanol helps to solubilize the long-chain compound.
- Swirl the flask to dissolve the sample. The this compound will hydrolyze to form nonadecanoic acid and HCl.
- Let the solution stand for 15 minutes to ensure complete hydrolysis.[11]
3. Titration:
- Add 2-3 drops of phenolphthalein (B1677637) indicator to the solution.
- Titrate with a standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution until a faint pink color persists for at least 30 seconds.[11]
4. Calculation:
- The purity is calculated based on the consumption of NaOH, assuming two moles of acid (one from the carboxylic acid and one from HCl) are neutralized per mole of this compound.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for the chromatographic methods.
Caption: Workflow for Purity Validation by GC-FID.
Caption: Workflow for Purity Validation by HPLC-UV.
Conclusion
The purity validation of synthesized this compound can be effectively performed using GC-FID, HPLC-UV with derivatization, or acid-base titration. While titration offers a simple and inexpensive estimation of total acid content, GC-FID and HPLC-UV provide superior specificity and are capable of identifying and quantifying a wider range of impurities. For routine purity assessment where the primary impurity is the parent carboxylic acid, GC-FID after derivatization to the methyl ester is a robust and direct method. HPLC-UV with derivatization is a valuable alternative, particularly when non-volatile impurities are a concern. The selection of the optimal method should be based on a careful consideration of the analytical needs, available resources, and regulatory requirements. For a comprehensive characterization, a combination of these techniques may be most appropriate.
References
- 1. pjoes.com [pjoes.com]
- 2. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 3. Decanoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US5912371A - Method for preparing fatty acid chlorides - Google Patents [patents.google.com]
- 6. japsonline.com [japsonline.com]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of long-chain fatty acid chlorides | Semantic Scholar [semanticscholar.org]
Spectroscopic Analysis for Confirming Nonadecanoyl Chloride Reaction Products: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of reaction products is paramount. When Nonadecanoyl chloride, a C19 long-chain acyl chloride, is used as a reactive precursor, its conversion into desired products such as esters or amides must be rigorously verified. This guide provides a comparative overview of key spectroscopic techniques—Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the qualitative analysis of this compound reaction products. We present supporting data, detailed experimental protocols, and a comparison with alternative methods to assist in selecting the most appropriate analytical strategy.
Common Reactions of this compound
This compound is highly reactive towards nucleophiles. Its primary reactions involve the substitution of the chloride atom, typically with alcohols to form esters or with primary/secondary amines to form amides.[1][2] The general schemes for these reactions are critical to understanding the expected structural changes that will be monitored spectroscopically.
Caption: General reaction pathways for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and accessible technique ideal for monitoring the conversion of functional groups. The analysis focuses on the disappearance of the acyl chloride's characteristic carbonyl (C=O) stretch and the appearance of a new carbonyl stretch corresponding to the ester or amide product.
Comparative FTIR Data
| Compound Type | Functional Group | Characteristic Peak (cm⁻¹) | Notes |
| Reactant | |||
| Acyl Chloride | C=O Stretch | ~1800[3][4][5] | A characteristically high wavenumber due to the inductive effect of the chlorine atom.[5] |
| Products | |||
| Ester | C=O Stretch | ~1735 - 1750[3][5] | Shifted to a lower frequency compared to the acyl chloride. |
| C-O Stretch | ~1150 - 1300[4] | A strong, broad absorption confirming the ester linkage. | |
| Amide | C=O Stretch | ~1650 - 1690[3][5] | A significant shift to a lower frequency due to resonance with the nitrogen lone pair.[5] |
| N-H Stretch (1°/2° Amides) | ~3100 - 3500[6] | One or two bands may be present for secondary and primary amides, respectively. | |
| N-H Bend (1°/2° Amides) | ~1510 - 1650[6] | Often referred to as the "Amide II" band. |
Experimental Protocol: FTIR Analysis via Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount (a few milligrams of solid or a single drop of liquid) of the purified reaction product directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric interferences (CO₂, H₂O).
-
Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum to identify the key vibrational frequencies as listed in the table above. Confirm the absence of the acyl chloride C=O peak around 1800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (both ¹H and ¹³C) provides definitive structural elucidation of the product by mapping the chemical environment of every proton and carbon atom. It is the most powerful tool for confirming the precise connectivity of the nonadecanoyl chain to the alcohol or amine moiety.
Comparative NMR Data (Typical Chemical Shifts in CDCl₃)
¹H NMR Spectroscopy
| Proton Environment | Reactant (Acyl Chloride) | Product (Ester) | Product (Amide) |
| α-CH₂ (Protons adjacent to C=O) | ~2.8 - 3.0 ppm | ~2.2 - 2.5 ppm[7] | ~2.1 - 2.4 ppm |
| -O-CH- (Protons from alcohol moiety) | N/A | ~3.5 - 4.5 ppm | N/A |
| -N-H- (Proton on nitrogen) | N/A | N/A | ~5.5 - 8.5 ppm (broad) |
| Long Alkyl Chain (-CH₂-)n & -CH₃ | ~0.8 - 1.7 ppm[7] | ~0.8 - 1.7 ppm[7] | ~0.8 - 1.7 ppm |
¹³C NMR Spectroscopy
| Carbon Environment | Reactant (Acyl Chloride) | Product (Ester) | Product (Amide) |
| C=O (Carbonyl carbon) | ~170 - 175 ppm | ~170 - 175 ppm | ~172 - 176 ppm[8] |
| α-CH₂ (Carbon adjacent to C=O) | ~45 - 50 ppm | ~34 ppm[7] | ~36 - 40 ppm |
| -O-C- (Carbon from alcohol moiety) | N/A | ~60 - 70 ppm | N/A |
| Long Alkyl Chain (-CH₂-)n & -CH₃ | ~14 - 32 ppm[7] | ~14 - 32 ppm[7] | ~14 - 32 ppm |
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (B1202638) (TMS) if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned, locked onto the deuterium (B1214612) signal of the solvent, and shimmed to optimize magnetic field homogeneity.
-
¹H Spectrum Acquisition: Acquire the proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C Spectrum Acquisition: Acquire the carbon spectrum. This requires significantly more scans than a proton spectrum due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing and Analysis: The resulting Free Induction Decay (FID) is Fourier transformed. The spectra are then phased and baseline-corrected. Chemical shifts are referenced to TMS (0 ppm), and integrals (for ¹H) and peak positions (for ¹³C) are analyzed to confirm the structure.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for confirming the molecular weight of the reaction product. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides both purification and identification in a single run. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques for analyzing these types of molecules.
Comparative Mass Spectrometry Data
| Compound Type | Ionization Mode | Expected Molecular Ion | Key Fragmentation Pattern |
| Reactant | |||
| This compound (MW: 316.95)[9] | ESI/APCI | [M+H]⁺ at m/z 317.3 | Loss of HCl, formation of acylium ion [C₁₈H₃₇CO]⁺ at m/z 281.3. |
| Products | |||
| Nonadecanoate Ester (e.g., Methyl Nonadecanoate, MW: 312.5) | ESI/APCI | [M+H]⁺ at m/z 313.5 [M+Na]⁺ at m/z 335.5 | Formation of acylium ion [C₁₈H₃₇CO]⁺ at m/z 281.3. |
| Nonadecanamide (e.g., N-Ethylnonadecanamide, MW: 325.6) | ESI/APCI | [M+H]⁺ at m/z 326.6 [M+Na]⁺ at m/z 348.6 | Formation of acylium ion [C₁₈H₃₇CO]⁺ at m/z 281.3.[10] |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile). Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Separation: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase). Develop a gradient elution method (e.g., water/acetonitrile) to separate the product from any residual starting materials or impurities.
-
Mass Spectrometry Detection: The eluent from the HPLC column is directed into the mass spectrometer's ion source (e.g., ESI).
-
Data Acquisition: Acquire mass spectra across the chromatographic peak corresponding to the product. Scan a relevant mass range (e.g., m/z 100-500) in positive ion mode.
-
Data Analysis: Extract the mass spectrum for the peak of interest. Identify the molecular ion ([M+H]⁺, [M+Na]⁺) to confirm the molecular weight. Analyze fragment ions if tandem MS (MS/MS) is performed.
Integrated Analytical Workflow
A robust strategy for product confirmation involves a multi-technique approach. FTIR is used for rapid screening of reaction completion, followed by LC-MS to confirm molecular weight and purity, and finally, NMR for unambiguous structural confirmation.
Caption: Integrated workflow for synthesis and analysis.
Comparison with Alternative Methods
While spectroscopic methods are primary tools for qualitative analysis, other techniques can provide complementary information:
-
Gas Chromatography (GC): For volatile and thermally stable derivatives (e.g., methyl esters), GC with a Flame Ionization Detector (FID) is an excellent quantitative tool. However, it provides little structural information on its own. It is most powerful when coupled with a mass spectrometer (GC-MS).
-
Thin-Layer Chromatography (TLC): A simple, inexpensive method to quickly monitor reaction progress by comparing the polarity of the starting material and the product. Staining with an appropriate agent (e.g., permanganate) can visualize the spots. It is not a confirmation tool but a useful screening method.
-
Elemental Analysis: Provides the percentage composition of C, H, N, and other elements. While it can confirm the empirical formula, it cannot distinguish between isomers and provides no information on the connectivity of atoms.
References
- 1. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nonadecanoic Acid | C19H38O2 | CID 12591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound ≥99.0% (GC) | 59410-47-8 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Acylation: Benchmarking Nonadecanoyl Chloride Against Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate acylation reagent is a critical decision that can significantly impact the efficiency, yield, and specificity of a chemical synthesis. Nonadecanoyl chloride, a long-chain acyl chloride, is a valuable tool for introducing a C19 acyl group into molecules. This guide provides an objective comparison of this compound with its primary alternative acylation reagents, supported by general experimental data and detailed methodologies, to aid in making informed decisions for synthetic strategies.
Performance Comparison of Acylation Reagents
The reactivity of acylation reagents is a key determinant in their selection. Generally, the order of reactivity follows the trend: acyl chlorides > acid anhydrides > carboxylic acids . This hierarchy is a direct consequence of the leaving group's ability to depart during nucleophilic acyl substitution. The chloride ion is an excellent leaving group, making acyl chlorides highly reactive. In contrast, the carboxylate anion (from acid anhydrides) and the hydroxide (B78521) ion (from carboxylic acids) are progressively poorer leaving groups, resulting in decreased reactivity.
While specific quantitative data for the comparative performance of this compound is not extensively available in the literature, we can extrapolate from the well-established reactivity trends of these classes of compounds. The following table summarizes the expected performance of this compound against its common alternatives in a typical acylation reaction, such as the esterification of an alcohol.
| Reagent Class | Example Reagent | Relative Reactivity | Typical Reaction Conditions | Byproducts | Advantages | Disadvantages |
| Acyl Chloride | This compound | Very High | Room temperature or mild heating; often requires a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) to scavenge HCl. | HCl (corrosive) | High reactivity allows for acylation of less reactive substrates; reactions are often fast. | Moisture sensitive; generates corrosive HCl byproduct; can be less selective with multifunctional substrates. |
| Acid Anhydride (B1165640) | Nonadecanoic anhydride | High | Often requires heating and/or a catalyst (e.g., DMAP, pyridine). | Carboxylic acid | Less moisture sensitive than acyl chlorides; byproduct is less corrosive.[1] | Less reactive than acyl chlorides, may require harsher conditions or longer reaction times. |
| Carboxylic Acid | Nonadecanoic acid | Moderate | Requires a coupling agent (e.g., DCC, EDC) or strong acid catalysis and often elevated temperatures with removal of water. | Water, urea (B33335) derivatives (with coupling agents) | Readily available and stable; environmentally benign byproduct (water). | Least reactive, requires activating agents which can complicate purification. |
Experimental Protocols: A General Approach to Acylation
The following protocols provide a general framework for performing acylation reactions with this compound and its alternatives. These should be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: Acylation of an Alcohol using this compound
This protocol describes a typical procedure for the esterification of a primary or secondary alcohol.
Materials:
-
Alcohol substrate (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent
-
Pyridine or triethylamine (B128534) (1.5 - 2.0 eq)
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware
Procedure:
-
Dissolve the alcohol substrate in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine or triethylamine to the solution and stir for 5-10 minutes.
-
Slowly add this compound to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Acylation of an Amine using Nonadecanoic Anhydride
This protocol outlines a general method for the N-acylation of a primary or secondary amine.
Materials:
-
Amine substrate (1.0 eq)
-
Nonadecanoic anhydride (1.1 - 1.5 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, optional catalyst)
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine substrate in anhydrous THF in a round-bottom flask.
-
Add Nonadecanoic anhydride to the solution.
-
If the amine is a weak nucleophile, add a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) for 4-48 hours, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature and add water to hydrolyze any remaining anhydride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting amide by recrystallization or column chromatography.
Visualizing Experimental and Biological Contexts
To better illustrate the processes involved in utilizing and understanding the biological relevance of acylation, the following diagrams are provided.
Caption: A generalized workflow for a typical acylation reaction.
Long-chain fatty acylation, such as the addition of a nonadecanoyl group, is a crucial post-translational modification that can influence the localization and function of proteins in various signaling pathways. A prominent example is S-acylation (often referred to as palmitoylation), where a fatty acid is attached to a cysteine residue of a protein. This modification can target proteins to cellular membranes, a critical step in many signal transduction cascades.
Caption: S-acylation in a generic signaling pathway.
Conclusion
This compound stands out as a highly reactive and effective reagent for introducing the nonadecanoyl group into a variety of molecules. Its high reactivity makes it suitable for acylating a wide range of substrates, often under mild conditions. However, this reactivity also necessitates careful handling due to its moisture sensitivity and the generation of corrosive HCl. For less reactive substrates or when milder conditions are paramount, Nonadecanoic anhydride presents a viable alternative, albeit with a potential trade-off in reaction time and temperature. Nonadecanoic acid, being the least reactive, is generally reserved for situations where the use of coupling agents is feasible and desirable. The choice of acylation reagent will ultimately depend on a careful consideration of the substrate's reactivity, the desired reaction conditions, and the tolerance of the overall synthetic scheme to the byproducts generated.
References
A Comparative Analysis of Catalysts for Nonadecanoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Nonadecanoyl chloride, a long-chain acyl chloride, is a valuable reagent in organic synthesis, serving as a precursor for a variety of molecules, including esters, amides, and ketones. The efficiency and selectivity of reactions involving this compound are highly dependent on the choice of catalyst. This guide provides a comparative overview of different catalysts used in key reactions of this compound, supported by experimental data to aid in catalyst selection and methods development.
Comparative Performance of Catalysts
The following table summarizes the performance of representative catalysts in three common reactions of long-chain acyl chlorides. Due to the limited availability of directly comparative studies on this compound, data from closely related long-chain acyl chlorides are used to provide a reliable reference.
| Reaction Type | Catalyst | Acyl Chloride | Substrate | Reaction Conditions | Reaction Time | Yield (%) |
| Friedel-Crafts Acylation | Aluminum Chloride (AlCl₃) | Palmitoyl Chloride | Benzene | 70-80°C | 3 hours | 92% |
| Esterification | Titanium Dioxide (TiO₂) | Benzoyl Chloride | Phenol (B47542) | 25°C, Solvent-free | 30 minutes | 92%[1] |
| Amidation | Pyridine (B92270) | Acetyl Chloride | Aniline | Room Temperature | Not Specified | High |
Note: The data for Friedel-Crafts acylation is based on typical conditions for long-chain acyl chlorides. The esterification data uses benzoyl chloride as a model acyl chloride, demonstrating the efficiency of TiO₂ under mild, solvent-free conditions.[1] The amidation reaction with pyridine is a well-established, high-yielding method.
Experimental Protocols
Detailed methodologies for the reactions cited are provided below.
Friedel-Crafts Acylation with Aluminum Chloride
This protocol describes a general procedure for the Friedel-Crafts acylation of an aromatic substrate with a long-chain acyl chloride, such as this compound.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Aromatic substrate (e.g., Benzene, Toluene, Anisole)
-
Anhydrous solvent (e.g., Dichloromethane, Carbon disulfide)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add the aromatic substrate and the anhydrous solvent.
-
Cool the flask in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add this compound dropwise from the addition funnel to the reaction mixture over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature or heat under reflux as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Esterification with Titanium Dioxide
This protocol is based on the esterification of phenols with acyl chlorides using a reusable solid acid catalyst.[1]
Materials:
-
This compound
-
Phenol
-
Titanium Dioxide (TiO₂)
-
Diethyl ether
-
Sodium hydroxide (B78521) (NaOH), 15% aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a mixture of phenol (1 equivalent) and this compound (1 equivalent), add a catalytic amount of TiO₂ (e.g., 10 mol%).
-
Stir the mixture at 25°C for 30 minutes.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, add diethyl ether to the reaction mixture and filter to recover the TiO₂ catalyst.
-
Wash the filtrate with a 15% NaOH solution to remove any unreacted phenol.
-
Subsequently, wash the organic layer with saturated NaHCO₃ solution and water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude ester.
-
Purify the product by column chromatography if necessary.
Amidation with Pyridine
This protocol outlines a general method for the synthesis of amides from acyl chlorides and amines, where pyridine acts as both a catalyst and a base.
Materials:
-
This compound
-
Primary or secondary amine (e.g., Aniline)
-
Pyridine
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform)
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the amine in the anhydrous solvent.
-
Add an excess of pyridine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer with dilute HCl to remove pyridine and excess amine.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting amide by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the general mechanisms and experimental workflows.
Caption: Friedel-Crafts Acylation Signaling Pathway.
Caption: DMAP-Catalyzed Esterification Pathway.
Caption: Catalyst Comparison Experimental Workflow.
References
Cross-reactivity analysis of Nonadecanoyl chloride with functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of Nonadecanoyl chloride with common functional groups. Due to the limited availability of specific kinetic data for this compound, this analysis incorporates data from closely related long-chain acyl chlorides, such as Palmitoyl chloride (C16) and Stearoyl chloride (C18), to provide a comprehensive overview of its expected reactivity profile.
Executive Summary
This compound, a long-chain aliphatic acyl chloride, is a highly reactive compound that readily undergoes nucleophilic acyl substitution with a variety of functional groups. Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by nucleophiles. The general order of reactivity for common functional groups with this compound is:
Primary Amines > Secondary Amines > Alcohols > Thiols > Water
This reactivity trend is influenced by the nucleophilicity and steric hindrance of the attacking functional group. Long-chain acyl chlorides, like this compound, are valued in the synthesis of lipids, surfactants, and other biomolecules where a long hydrophobic tail is required.
Comparative Reactivity Analysis
The reactivity of this compound is compared with other long-chain acyl chlorides, Palmitoyl chloride and Stearoyl chloride. The length of the alkyl chain in these long-chain acyl chlorides has a minimal effect on the intrinsic reactivity of the acyl chloride functional group itself; however, it can influence physical properties such as solubility and melting point, which can in turn affect reaction kinetics in certain solvent systems.
| Functional Group | Nucleophile Example | Product Type | Relative Reactivity | Reaction Conditions | Expected Yield |
| Primary Amine | Butylamine (B146782) | N-Butylnonadecanamide | Very High | Room temperature, often in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge HCl. | Excellent (>95%) |
| Secondary Amine | Diethylamine | N,N-Diethylnonadecanamide | High | Room temperature or gentle heating, with a base. | Very Good (>90%) |
| Alcohol | Ethanol | Ethyl nonadecanoate | Moderate | Room temperature to gentle heating, often with a base like pyridine (B92270) to catalyze the reaction.[1] | Good (80-95%) |
| Thiol | Ethanethiol | S-Ethyl nonadecanethioate | Moderate | Similar to alcohols, often requiring a base. | Good (75-90%) |
| Water | Water | Nonadecanoic acid | Moderate to High | Readily hydrolyzes, accelerated by heat and base.[2] | Quantitative |
Note: The expected yields are estimates based on general reactions of long-chain acyl chlorides and may vary depending on the specific reaction conditions and substrates.
Experimental Protocols
General Protocol for Comparative Reactivity via Amine Acylation
This protocol describes a method to compare the acylation rate of different long-chain acyl chlorides with a primary amine, monitored by Thin Layer Chromatography (TLC).
Materials:
-
This compound
-
Palmitoyl chloride
-
Stearoyl chloride
-
Butylamine
-
Anhydrous dichloromethane (B109758) (DCM)
-
TLC plates (silica gel)
-
Developing solvent (e.g., 7:3 Hexane:Ethyl Acetate)
-
Visualizing agent (e.g., potassium permanganate (B83412) stain)
Procedure:
-
Prepare 0.1 M solutions of each acyl chloride (this compound, Palmitoyl chloride, Stearoyl chloride) in anhydrous DCM in separate, dry flasks under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare a 0.1 M solution of butylamine and a 0.12 M solution of triethylamine in anhydrous DCM.
-
In three separate reaction vials, add 1 mL of the butylamine solution and 1.2 mL of the triethylamine solution.
-
At time t=0, add 1 mL of one of the acyl chloride solutions to each of the three vials simultaneously.
-
Stir the reactions at room temperature.
-
At regular time intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw a small aliquot from each reaction mixture and spot it onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system.
-
Visualize the spots using a suitable stain. The disappearance of the acyl chloride spot and the appearance of the amide product spot can be used to qualitatively compare the reaction rates. For quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) would be required.
Signaling Pathways and Experimental Workflows
Reaction Mechanism of Acyl Chloride with a Nucleophile
The reaction of this compound with a nucleophile (Nu-H), such as an amine or an alcohol, proceeds via a nucleophilic acyl substitution mechanism.
Caption: Nucleophilic acyl substitution mechanism.
Experimental Workflow for Comparative Reactivity Analysis
A general workflow for comparing the reactivity of different long-chain acyl chlorides.
Caption: Workflow for comparing acyl chloride reactivity.
Conclusion
This compound is a highly reactive long-chain acyl chloride that demonstrates significant cross-reactivity with a range of nucleophilic functional groups. Its reactivity profile is comparable to other long-chain acyl chlorides like Palmitoyl and Stearoyl chloride. The primary factors influencing its cross-reactivity are the intrinsic nucleophilicity of the reacting functional group and the reaction conditions employed. For researchers and drug development professionals, understanding these reactivity patterns is crucial for designing efficient synthetic routes and minimizing unwanted side reactions. The provided protocols and workflows offer a starting point for the systematic evaluation of this compound's reactivity in specific applications.
References
Performance of Nonadecanoyl Chloride in Surface Modification: A Comparative Guide
In the pursuit of tailoring material surfaces for advanced applications in research, drug development, and medical devices, achieving controlled hydrophobicity is a critical objective. Nonadecanoyl chloride, a long-chain acyl chloride, serves as a potent reagent for creating hydrophobic surfaces through the formation of self-assembled monolayers (SAMs). This guide provides an objective comparison of this compound's performance against other common surface modification techniques, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting and implementing the optimal surface functionalization strategy.
Comparative Performance Analysis
The primary function of this compound in surface modification is to impart a high degree of hydrophobicity. This is achieved by the covalent bonding of the long C19 alkyl chain to hydroxyl-rich surfaces, creating a dense, non-polar interface. The effectiveness of this modification is typically quantified by measuring the static water contact angle, where a higher angle indicates greater hydrophobicity.
| Surface Treatment | Substrate | Initial Contact Angle (°) | Final Contact Angle (°) | Dispersive Surface Energy (γs d) (mJ/m²) | Polar Surface Energy (γs p) (mJ/m²) |
| Untreated | Microcrystalline Cellulose (B213188) | Decreases over time | - | 36.3 | 25.4 |
| Octadecanoyl chloride (C18) | Microcrystalline Cellulose | - | 118 (Stable) | 43.1 | 1.8 |
| Dodecanoyl chloride (C12) | Microcrystalline Cellulose | - | 125 (Stable) | 42.8 | 1.2 |
| Silanization (Typical) | Glass/Silicon | ~20-30 | ~95-110 | - | - |
Data for acyl chlorides adapted from a study on microcrystalline cellulose.[1]
From the data, it is evident that modification with long-chain acyl chlorides like Octadecanoyl chloride results in a significant increase in water contact angle, rendering the surface highly hydrophobic.[1] The substantial decrease in the polar component of the surface energy further confirms the successful masking of the hydrophilic hydroxyl groups of the cellulose substrate.[1] When compared to silanization, long-chain acyl chloride modification can achieve comparable or even superior hydrophobicity, as indicated by the higher final contact angles.
Experimental Protocols
Detailed methodologies are crucial for reproducible results in surface modification. Below are protocols for surface modification using a long-chain acyl chloride and a common silanization agent.
Protocol 1: Surface Modification with Long-Chain Acyl Chloride
This protocol is adapted from the modification of a hydroxyl-rich surface in a heterogeneous reaction condition.
Materials:
-
Substrate with surface hydroxyl groups (e.g., cellulose, glass, silicon wafer)
-
This compound (or Octadecanoyl chloride)
-
Anhydrous toluene (B28343) (or other suitable organic solvent)
-
Pyridine (B92270) (as an acid scavenger)
-
Acetone (for washing)
-
Nitrogen gas supply
Procedure:
-
Substrate Preparation: Ensure the substrate is clean and dry. For silicon or glass, this may involve cleaning with piranha solution (use with extreme caution) or oxygen plasma to generate a high density of hydroxyl groups.
-
Reaction Setup: Place the substrate in a reaction vessel. The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis of the acyl chloride.
-
Reagent Solution: Prepare a solution of this compound in anhydrous toluene. A typical concentration is in the range of 1-5% (w/v).
-
Reaction: Immerse the substrate in the this compound solution. Add a stoichiometric amount of pyridine to neutralize the HCl byproduct.
-
Incubation: Allow the reaction to proceed for several hours (e.g., 2-24 hours) at room temperature or with gentle heating (e.g., 40-60°C) to facilitate the reaction.
-
Washing: After the reaction, remove the substrate and wash it thoroughly with toluene to remove any unreacted acyl chloride and byproducts. Follow with a wash in acetone.
-
Drying: Dry the modified substrate under a stream of nitrogen and then in a vacuum oven at a moderate temperature (e.g., 60°C).
Protocol 2: Surface Modification by Silanization
This protocol describes a typical procedure for creating a hydrophobic surface using an alkyltrichlorosilane.
Materials:
-
Substrate with surface hydroxyl groups
-
Octadecyltrichlorosilane (OTS) or similar silanizing agent
-
Anhydrous toluene or hexane
-
Acetone
-
Deionized water
Procedure:
-
Substrate Preparation: Clean the substrate as described in Protocol 1 to ensure a hydroxylated surface.
-
Reaction Solution: Prepare a dilute solution (e.g., 1% v/v) of the silanizing agent in an anhydrous solvent like toluene or hexane.
-
Reaction: Immerse the substrate in the silanization solution for a period ranging from 30 minutes to several hours. The reaction is typically performed at room temperature.
-
Washing: Remove the substrate and rinse with the solvent (toluene or hexane), followed by ethanol and then deionized water.
-
Curing: Cure the substrate in an oven at a temperature of around 100-120°C for about 1 hour to promote the formation of a stable siloxane network.
-
Final Cleaning: Sonicate the substrate in ethanol and then deionized water to remove any loosely bound silane (B1218182) molecules. Dry with nitrogen.
Visualizing the Process and Logic
To better understand the workflows and chemical principles, the following diagrams are provided.
Caption: Experimental workflow for surface modification using this compound.
Caption: Chemical reaction pathway for surface modification with acyl chloride.
Conclusion
This compound and its close analogues are highly effective reagents for creating robust, hydrophobic surfaces. The resulting self-assembled monolayers exhibit high water contact angles, indicating a significant reduction in surface polarity. When compared to other methods like silanization, acyl chloride modification offers a potent alternative, capable of achieving superior hydrophobic properties. The choice between these methods will depend on the specific substrate, desired surface properties, and experimental constraints. The protocols and data presented in this guide provide a solid foundation for researchers to make informed decisions and successfully implement surface modification strategies in their work.
References
Quantitative Analysis of Nonadecanoyl Chloride Reaction Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics of Nonadecanoyl chloride with other long-chain acyl chlorides, supported by available experimental data. Due to the limited direct quantitative kinetic data for this compound in publicly accessible literature, this guide utilizes data from analogous long-chain acyl chlorides, such as stearoyl chloride (C18), to provide a comparative framework. Detailed experimental protocols are also provided to enable researchers to conduct their own kinetic analyses.
Comparative Kinetic Data of Long-Chain Acyl Chloride Reactions
Below is a summary of available quantitative data for the acylation reaction of a long-chain acyl chloride.
| Acyl Chloride | Reaction | Nucleophile | Catalyst | Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |
| Stearoyl Chloride (C18) | Acylation | Resorcinol | Zinc Chloride | Not Specified | 50-80 | 0.0031 L/mol·min | 16.8258 |
Note: This table is intended to be illustrative. The lack of directly comparable data for this compound highlights a gap in the current literature. The provided data for stearoyl chloride can serve as a baseline for estimating the reactivity of this compound. It is anticipated that this compound would exhibit slightly lower reactivity than stearoyl chloride due to the minor increase in steric hindrance from the longer alkyl chain.
Experimental Protocols
To facilitate the quantitative analysis of this compound reaction kinetics, the following detailed experimental protocols for monitoring acylation reactions via High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided.
Protocol 1: Kinetic Analysis of this compound Esterification using HPLC
This protocol outlines a method to determine the rate constant of the esterification of this compound with an alcohol (e.g., ethanol) by monitoring the disappearance of the acyl chloride over time.
Materials:
-
This compound
-
Anhydrous ethanol (B145695)
-
Anhydrous aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Internal standard (e.g., a stable, non-reactive compound with a distinct chromatographic peak, such as dodecanophenone)
-
HPLC-grade solvents for the mobile phase (e.g., acetonitrile and water)
-
Quenching solution (e.g., a solution of a primary or secondary amine in the mobile phase)
-
HPLC system with a UV detector and a C18 reverse-phase column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in the chosen anhydrous aprotic solvent.
-
Prepare a stock solution of anhydrous ethanol of known concentration (e.g., 1.0 M) in the same solvent.
-
Prepare a stock solution of the internal standard of known concentration.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel equipped with a magnetic stirrer, add the desired volume of the ethanol stock solution and the internal standard stock solution.
-
Allow the solution to reach the desired reaction temperature (e.g., 25 °C).
-
-
Initiation of Reaction and Sampling:
-
At time t=0, add the required volume of the this compound stock solution to the reaction vessel to initiate the reaction.
-
Immediately withdraw the first aliquot (e.g., 100 µL) and quench it by adding it to a vial containing an excess of the quenching solution. This will rapidly convert the remaining this compound to a stable amide, preventing further reaction.
-
Continue to withdraw and quench aliquots at regular time intervals (e.g., every 5, 10, 15, 30, 60 minutes) for a period sufficient to observe a significant decrease in the this compound concentration.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. The mobile phase composition and flow rate should be optimized to achieve good separation of the this compound-derived amide, the ester product, and the internal standard.
-
Monitor the elution of the compounds using a UV detector at a wavelength where the analyte of interest (the amide derivative) absorbs strongly.
-
-
Data Analysis:
-
For each time point, determine the concentration of the this compound-derived amide by comparing its peak area to that of the internal standard, using a pre-established calibration curve.
-
Plot the natural logarithm of the concentration of this compound (ln[this compound]) versus time.
-
If the reaction follows pseudo-first-order kinetics (which is expected if the alcohol is in large excess), the plot will be linear. The negative of the slope of this line will be the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the alcohol.
-
Protocol 2: Kinetic Analysis of this compound Aminolysis using ¹H NMR Spectroscopy
This protocol describes a method to determine the rate constant of the reaction between this compound and an amine (e.g., benzylamine) by monitoring the formation of the corresponding amide product over time using ¹H NMR spectroscopy.
Materials:
-
This compound
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of this compound and the internal standard in the anhydrous deuterated solvent.
-
In a separate vial, prepare a solution of benzylamine of known concentration in the same deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the this compound solution before the addition of the amine to serve as the t=0 reference.
-
Inject the benzylamine solution into the NMR tube, quickly mix, and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time between the start of the first scan and the injection of the amine should be as short as possible.
-
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to a characteristic proton of the amide product (e.g., the α-CH₂ protons of the benzyl (B1604629) group in the N-benzylnonadecanamide product) and the signal of the internal standard.
-
Calculate the concentration of the amide product at each time point by comparing its integral to the integral of the known concentration of the internal standard.
-
Plot the concentration of the amide product versus time.
-
The initial rate of the reaction can be determined from the initial slope of this curve.
-
By performing the experiment with different initial concentrations of the reactants, the reaction order with respect to each reactant and the overall rate constant (k) can be determined using the method of initial rates.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Nucleophilic acyl substitution pathway for this compound.
Caption: General workflow for a kinetic analysis experiment.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Nonadecanoyl Chloride
For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount, especially when handling reactive chemical compounds like Nonadecanoyl chloride. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is a corrosive substance that reacts violently with water and is harmful if swallowed or inhaled.[1][2] Proper disposal is not merely a suggestion but a critical step in the chemical lifecycle. The primary directive for the disposal of this compound is to use an approved waste disposal plant.[3][4][5] Never dispose of this chemical down the drain or mix it with other waste.[3][6]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably under a chemical fume hood, and are wearing the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch). | Protects against splashes of the corrosive liquid and harmful vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Inspect gloves before use. | Prevents severe skin burns upon contact.[6] |
| Body Protection | A chemical-resistant apron or lab coat. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if working outside a fume hood or if vapors are generated. | Protects against inhalation of corrosive and toxic fumes.[7] |
Step-by-Step Disposal Procedure for Small Quantities (Lab-Scale)
For small quantities of this compound, a neutralization process can be undertaken to reduce its reactivity before collection by a licensed hazardous waste disposal service. This procedure should only be performed by trained personnel.
Materials Needed:
-
Beaker or flask of appropriate size
-
Stir plate and magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) or a 2.5 M solution of sodium hydroxide (B78521) (NaOH)
-
pH paper or pH meter
Experimental Protocol:
-
Preparation: Place a beaker containing a magnetic stir bar in an ice bath on a stir plate within a chemical fume hood. Add a significant amount of cold water or crushed ice to the beaker.
-
Slow Addition of this compound: While stirring vigorously, slowly and carefully add the this compound waste to the cold water using a dropping funnel. Crucially, always add the acyl chloride to water, never the other way around, to control the exothermic reaction. [1] This hydrolysis reaction will produce Nonadecanoic acid and hydrochloric acid (HCl).
-
Neutralization: Slowly add sodium bicarbonate or a 2.5 M sodium hydroxide solution to the mixture. This will neutralize the resulting acids. The reaction with sodium hydroxide is as follows: C₁₉H₃₇COCl + 2NaOH → C₁₉H₃₇COONa + NaCl + H₂O.
-
Monitor pH: Continuously monitor the pH of the solution. Continue to add the neutralizing agent until the pH is between 6 and 8.
-
Final Collection: Once neutralized, the resulting aqueous solution should be collected in a clearly labeled hazardous waste container. Even after neutralization, the solution must be disposed of as hazardous waste through a licensed disposal company, as it may contain residual organic compounds.[1]
For larger quantities of this compound, direct disposal through a licensed hazardous waste facility without pre-treatment is the recommended and safer option.[1]
Spill Management
In the event of a spill, evacuate the area and remove all sources of ignition.[8] Wearing full PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or diatomaceous earth. Do not use combustible materials like sawdust.[9] Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[8] The spill area should then be decontaminated.
Storage of Waste
Store waste this compound in its original or a compatible, corrosion-resistant container.[3] The container must be tightly closed and clearly labeled as "Hazardous Waste: Corrosive, Water-Reactive" and include the full chemical name. Store the waste container in a cool, dry, well-ventilated area away from incompatible materials such as water, strong bases, alcohols, and amines.[4][6]
Below is a logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. epfl.ch [epfl.ch]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. research.uga.edu [research.uga.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. jk-sci.com [jk-sci.com]
Personal protective equipment for handling Nonadecanoyl chloride
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Nonadecanoyl chloride. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks.
This compound is a corrosive and water-reactive substance that requires stringent safety protocols. It can cause severe skin burns, eye damage, and is fatal if inhaled[1][2][3]. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and emergency plans.
Personal Protective Equipment (PPE) Summary
Proper PPE is the first line of defense against the hazards of this compound. The following table summarizes the required equipment. All PPE should comply with OSHA or equivalent standards such as EN 166 for eye protection and EN 374 for chemical resistant gloves[4][5].
| Protection Type | Required Equipment | Specifications and Guidelines |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A full-face shield should be worn over the goggles to protect against splashes[6][7]. |
| Skin and Body Protection | Chemical-Resistant Lab Coat or Apron | Wear a lab coat made of appropriate chemical-resistant material. For larger quantities or increased splash risk, a chemical-resistant apron or full-body suit is recommended[4][6]. |
| Hand Protection | Chemical-Impermeable Gloves | Nitrile or neoprene gloves are generally recommended for handling chemicals, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times[5]. Butyl-rubber gloves are often suggested for handling acyl chlorides[8]. Always inspect gloves before use and remove them carefully to avoid skin contamination[9]. |
| Respiratory Protection | Fume Hood and/or Respirator | All handling of this compound must be conducted in a certified chemical fume hood[3]. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases is mandatory. For emergency situations like a large spill, a self-contained breathing apparatus (SCBA) is required[3][4]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety. The following workflow must be followed:
-
Preparation and Pre-Handling Check:
-
Ensure that a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested[3][4][9].
-
Assemble all necessary materials and equipment within the fume hood to minimize movement of the hazardous substance.
-
Confirm the availability of a spill kit with appropriate inert absorbent materials (e.g., sand, vermiculite) and a neutralizing agent (e.g., sodium bicarbonate, lime milk)[4].
-
Don all required PPE as specified in the table above.
-
-
Handling and Use:
-
Conduct all operations, including weighing and transferring, inside the chemical fume hood.
-
Handle under an inert atmosphere, such as nitrogen, to prevent reaction with moisture[4][8][10].
-
Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source[8][11].
-
Keep the container tightly closed when not in use.
-
Avoid contact with incompatible materials such as water, alcohols, strong bases, and amines[4]. The reaction with water is violent and produces toxic hydrogen chloride gas[4][9].
-
-
Post-Handling and Cleanup:
-
Decontaminate any equipment that has come into contact with this compound.
-
Carefully remove PPE, avoiding self-contamination, and dispose of single-use items in a designated hazardous waste container.
-
Wash hands and any exposed skin thoroughly after handling.
-
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention[2][4]. |
| Skin Contact | Immediately remove all contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention[2][4]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[1][4]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and contact a physician or Poison Control Center immediately[1][4]. |
In case of a spill, evacuate the area immediately. Only trained personnel with the proper PPE, including a self-contained breathing apparatus, should attempt to clean it up[4][9]. Do not use water on the spill. Cover with a dry, inert absorbent material, and then neutralize before collecting it in a sealed container for disposal[4][10].
Disposal Plan
All waste containing this compound is considered hazardous.
-
Waste Collection: Collect all contaminated materials (including excess reagent, contaminated absorbents, and disposable PPE) in a designated, properly labeled, and sealed hazardous waste container.
-
Storage: Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: All chemical waste must be disposed of through an approved hazardous waste disposal service, in accordance with all local, regional, and national regulations[4][10]. Do not pour down the drain or dispose of with regular trash[4].
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling and emergency response for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. angenechemical.com [angenechemical.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. PPE thanatopraxy - Protection & safety for professionals [boutique.eihf-isofroid.eu]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 8. wcu.edu [wcu.edu]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
